molecular formula C6H10ClNO B6291672 2-Azaspiro[3.3]heptan-5-one hydrochloride CAS No. 2306265-56-3

2-Azaspiro[3.3]heptan-5-one hydrochloride

Cat. No.: B6291672
CAS No.: 2306265-56-3
M. Wt: 147.60 g/mol
InChI Key: AEEATHKHHOZBFI-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-5-one hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO and its molecular weight is 147.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 147.0450916 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-azaspiro[3.3]heptan-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEATHKHHOZBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Azaspiro[3.3]heptan-5-one hydrochloride CAS 2306265-56-3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Azaspiro[3.3]heptan-5-one hydrochloride (CAS 2306265-56-3) Role: Senior Application Scientist Format: Technical Whitepaper

A Strategic Scaffold for "Escape from Flatland" in Medicinal Chemistry

Executive Summary

This compound (CAS 2306265-56-3) represents a high-value, sp³-rich building block designed to address the "flatland" problem in modern drug discovery. Unlike traditional piperidine or morpholine scaffolds, this spirocyclic core offers a rigid, non-planar geometry with defined exit vectors. Its unique structure—comprising two orthogonal cyclobutane rings sharing a single quaternary carbon—provides exceptional opportunities for conformational restriction and metabolic stability. This guide details the synthesis, physicochemical profile, and strategic application of this scaffold in generating novel chemical entities (NCEs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound is the hydrochloride salt of a bicyclic spiro-ketone. The spiro[3.3]heptane core forces substituents on the nitrogen (position 2) and the ketone (position 5) into a fixed spatial relationship, unlike the flexible chair/boat conformers of six-membered rings.

PropertySpecification
IUPAC Name This compound
CAS Number 2306265-56-3 (HCl salt); 1263296-80-5 (N-Benzhydryl precursor)
Molecular Formula C₆H₉NO[1] · HCl
Molecular Weight 111.14 (Free base) / 147.60 (HCl salt)
Core Geometry Orthogonal rings (~90° dihedral angle at spiro center)
Pucker Angle Cyclobutane rings typically pucker ~20-30° to relieve torsional strain
Solubility High in water, DMSO, Methanol (Polar Protic/Aprotic)
Appearance White to off-white crystalline solid

Synthesis & Manufacturing Methodology

The synthesis of 2-azaspiro[3.3]heptan-5-one is non-trivial due to the strain energy inherent in the spiro[3.3] system. The most authoritative route utilizes a Trost Cyclopropanation-Rearrangement sequence , which constructs the spiro-center with high precision.

The Trost Spiro-Annulation Protocol

This method avoids the low yields often associated with direct double-alkylation of malonates. It relies on the reaction of an azetidinone with a sulfur ylide, followed by a Lewis acid-mediated rearrangement.

Step-by-Step Workflow:
  • Ylide Addition (Epoxidation):

    • Precursor: N-Benzhydryl-azetidin-3-one (Protects the amine and activates the ketone).

    • Reagent: Cyclopropyldiphenylsulfonium tetrafluoroborate (Trost Reagent).[2]

    • Conditions: KHMDS (base), THF, -40°C.

    • Mechanism: The sulfur ylide attacks the ketone to form a betaine, which collapses into a dispiro-epoxide intermediate.

  • Semi-Pinacol Rearrangement:

    • Reagent: Lithium Iodide (LiI) or Europium(III) triflate.

    • Mechanism: The Lewis acid promotes the opening of the epoxide. The strain of the cyclopropane ring drives a ring-expansion rearrangement, converting the spiro-epoxide/cyclopropane system into the cyclobutanone ring of the spiro[3.3]heptane.

  • Deprotection & Salt Formation:

    • Reagent: H₂ / Pd(OH)₂ or ACE-Cl (1-Chloroethyl chloroformate).

    • Salt Formation: Treatment with 4M HCl in dioxane precipitates the target hydrochloride salt (CAS 2306265-56-3).

Synthesis Pathway Diagram[6]

Synthesispath Start N-Benzhydryl-azetidin-3-one Inter1 Dispiro Epoxide (Intermediate) Start->Inter1 Trost Reagent KHMDS, -40°C Prod1 N-Benzhydryl-spiro-ketone Inter1->Prod1 LiI (Rearrangement) Ring Expansion Final 2-Azaspiro[3.3]heptan-5-one HCl (CAS 2306265-56-3) Prod1->Final 1. H2, Pd(OH)2 2. HCl/Dioxane

Caption: Synthesis via Trost cyclopropanation-rearrangement sequence, ensuring regioselective formation of the 5-one isomer.

Reactivity & Derivatization Strategy

The dual functionality of 2-azaspiro[3.3]heptan-5-one HCl allows for divergent synthesis. The ketone (C5) and the amine (N2) are chemically orthogonal, enabling sequential functionalization.

Ketone Functionalization (C5 Position)

The strained cyclobutanone is highly reactive toward nucleophiles but requires care to prevent ring-opening.

  • Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to generate spiro-diamine libraries.

  • Grignard/Lithium Addition: Adds aryl/alkyl groups to form tertiary alcohols. Note: The resulting alcohol often prefers a specific puckered conformation.

  • Wittig/Horner-Wadsworth-Emmons: Converts the ketone to an exocyclic alkene or ester.

Amine Functionalization (N2 Position)

Once the HCl salt is neutralized (e.g., with DIPEA):

  • SnAr / Buchwald Coupling: Introduction of heteroaryl groups.

  • Amide Coupling: Standard HATU/EDC couplings to attach the scaffold to a larger pharmacophore.

Reactivity Logic Map

Reactivity cluster_Ketone C5 Ketone Reactivity cluster_Amine N2 Amine Reactivity Core 2-Azaspiro[3.3]heptan-5-one (Core Scaffold) RedAm Reductive Amination (Library Gen) Core->RedAm Grignard Grignard Addition (3° Alcohols) Core->Grignard Olef Wittig Olefination (Exocyclic Alkenes) Core->Olef Coupling Amide Coupling (Linker Attachment) Core->Coupling SnAr SnAr / Buchwald (Aryl Capping) Core->SnAr

Caption: Divergent synthesis capabilities of the scaffold. The C5 ketone and N2 amine allow orthogonal elaboration.

Applications in Drug Discovery[1][7]

Bioisosterism & "Escape from Flatland"

The spiro[3.3]heptane core is a validated bioisostere for:

  • Piperidin-4-one: It reduces the lipophilicity (LogP) while increasing metabolic stability due to the lack of adjacent abstractable protons on the quaternary carbon.

  • Cyclohexanone: It provides a tighter steric envelope and alters the vector of attached substituents.

Metabolic Stability

The quaternary spiro-carbon (C4) blocks metabolic oxidation at that position. Furthermore, the strained rings are often resistant to P450 hydroxylation compared to flexible alkyl chains, provided the ring strain does not trigger ring-opening metabolites.

Case Study: Conformational Restriction

In kinase inhibitor design, replacing a flexible piperidine linker with 2-azaspiro[3.3]heptane often freezes the bioactive conformation, reducing the entropic penalty of binding and potentially improving potency and selectivity.

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, handle as a potent chemical intermediate.

  • Hazard Classification: Treat as Acute Tox. 4 (Oral) and Skin/Eye Irritant .

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is prone to hydrolysis if exposed to moisture for prolonged periods.

  • Stability: The cyclobutanone moiety is strained. Avoid strong Lewis acids or extreme temperatures (>100°C) unless necessary, as they may induce ring-opening or polymerization.

References

  • Synthesis of Spiro[3.

    • Source: Thieme E-Journals (Synthesis Review).
    • Context: Describes the reaction of N-benzhydryl-azetidin-3-one with cyclopropyldiphenylsulfonium tetrafluorobor
    • URL:

  • Spiro[3.

    • Source: Enamine / Nature Product Reports (Chen et al., 2022).
    • Context: Validates the spiro[3.
    • URL:

  • General Reactivity of Spiro-Cyclobutanones

    • Source: N
    • Context: Discusses ring expansion and functionalization of cyclobutanone deriv
    • URL:

  • Commercial Precursor Identification (N-Benzhydryl derivative)

    • Source: Sigma-Aldrich / Merck.
    • Context: Identifies the stable precursor (CAS 1263296-80-5)
    • URL:

Sources

2-Azaspiro[3.3]heptan-5-one: The Angular Spirocyclic Core for Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azaspiro[3.3]heptan-5-one scaffold represents a high-value "angular" spirocyclic core in modern medicinal chemistry.[1][2] Unlike its linear isomer (the 6-one) or the common piperidine ring, the 5-one motif offers a unique, kinked exit vector that allows drug developers to access novel chemical space while improving physicochemical properties such as metabolic stability and solubility. This guide details the structural rationale, validated synthetic protocols, and reactivity profiles necessary to deploy this scaffold effectively in lead optimization.

Part 1: Structural Analysis & Geometric Vectors

The "Angular" Advantage

The primary utility of the 2-azaspiro[3.3]heptane system lies in its ability to serve as a saturated bioisostere. However, the positioning of the ketone (and subsequent substituents) dictates the geometric vector:

  • 6-Substituted (Linear): Substituents at C6 (opposite the spiro center) mimic para-substituted benzenes or 4-substituted piperidines.

  • 5-Substituted (Angular): Substituents at C5 (adjacent to the spiro center) create an angular vector, mimicking meta-substituted benzenes or 3-substituted saturated heterocycles.

This distinction is critical. The 5-one scaffold is not merely an isomer; it is a tool for introducing defined curvature into a molecule without introducing chirality (if symmetrically substituted) or flexibility.

Diagram 1: Vector Analysis & Isomer Comparison

The following diagram illustrates the geometric differences between the 5-one (angular) and 6-one (linear) scaffolds relative to the spiro junction.

G cluster_0 Linear Vector (Classic) cluster_1 Angular Vector (Target) cluster_2 Bioisosteric Targets Linear 2-Azaspiro[3.3]heptan-6-one (Substituents at C6) 180° Vector Angular 2-Azaspiro[3.3]heptan-5-one (Substituents at C5) ~120° Vector Linear->Angular Isomeric Shift MetaBenzene meta-Substituted Benzene Angular->MetaBenzene Mimics Geometry Piperidine3 3-Substituted Piperidine Angular->Piperidine3 Saturated Mimic

Caption: Geometric comparison showing the unique "kinked" vector of the 5-one isomer, suitable for mimicking meta-substituted arenes.

Part 2: Physicochemical Profile[3]

The spiro[3.3]heptane core is characterized by high ring strain (~60 kcal/mol) and a compact van der Waals volume. The 5-one derivative specifically alters the electronic environment of the amine due to the proximity of the carbonyl group (though separated by the spiro carbon).

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 211.26 Da (N-Boc derivative)Fragment-like, leaving room for elaboration.
LogP (ClogP) ~0.7 (Parent amine)Low lipophilicity aids in lowering overall LogD of leads.
pKa (Amine) ~9.0 - 9.5Highly basic secondary amine; likely protonated at physiological pH.
Fsp³ Fraction 0.83 (5/6 carbons)High saturation correlates with improved clinical success rates (Lovering's Rule).
Metabolic Stability HighQuaternary spiro center blocks standard oxidative metabolism sites.
Topological Polar Surface Area (TPSA) ~29 Ų (Ketone + Amine)Favorable for CNS penetration and oral bioavailability.

Part 3: Synthetic Methodology

Synthesis of the 5-one isomer is more challenging than the 6-one. The 6-one is typically formed via double alkylation of a bis-electrophile. The 5-one requires a ring-expansion strategy to install the ketone adjacent to the spiro center.

Validated Protocol: Trost Spiroannulation Adaptation

This method utilizes the reaction of an azetidinone with a sulfur ylide to generate the second four-membered ring via a spiro-epoxide intermediate.

Target Molecule: tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate[3][4][5]

Reagents:
  • Starting Material: N-Boc-3-azetidinone (or N-benzhydryl variant).

  • Reagent: Cyclopropyldiphenylsulfonium tetrafluoroborate.[2]

  • Base: Potassium hexamethyldisilazide (KHMDS).

  • Catalyst: Lithium Iodide (LiI) (for rearrangement).

Step-by-Step Protocol:
  • Ylide Formation: In a flame-dried flask under Ar, suspend cyclopropyldiphenylsulfonium tetrafluoroborate (1.2 equiv) in anhydrous THF. Cool to -78°C.[6]

  • Betaine Formation: Add KHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 min to generate the sulfur ylide.

  • Addition: Add a solution of N-Boc-3-azetidinone (1.0 equiv) in THF dropwise. Allow the mixture to warm to 0°C over 2 hours.

  • Epoxide Intermediate: The reaction forms a spiro-epoxide (1-oxaspiro[2.3]hexane derivative).

  • Rearrangement: Add LiI (0.1 equiv) to the mixture (or process the crude epoxide in a separate step with Lewis acid). The lithium salt catalyzes the rearrangement of the oxaspirohexane to the cyclobutanone.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient) yields the tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Diagram 2: Synthesis Workflow (Trost Method)

Synthesis Start N-Boc-3-Azetidinone Intermediate Spiro-Epoxide Intermediate (1-oxaspiro[2.3]hexane) Start->Intermediate Nucleophilic Addition (-78°C to 0°C) Reagent Cyclopropyldiphenylsulfonium BF4 + KHMDS Reagent->Intermediate Product 2-Azaspiro[3.3]heptan-5-one (N-Boc Protected) Intermediate->Product Semipinacol-type Rearrangement Rearrange LiI Catalyzed Ring Expansion Rearrange->Product

Caption: Synthesis of the 5-one core via sulfur ylide mediated spiroannulation and ring expansion.

Part 4: Reactivity & Derivatization

Once the core is synthesized, the orthogonal reactivity of the ketone (C5) and the amine (N2) allows for diverse library generation.

Ketone Functionalization (C5)

The cyclobutanone moiety is highly reactive due to ring strain (approx. 25 kcal/mol strain energy release upon ring opening, though less in addition reactions).

  • Reductive Amination: Reacts readily with primary/secondary amines and STAB (Sodium Triacetoxyborohydride) to form 5-amino derivatives.

    • Note: Stereocontrol is possible; hydride attack usually occurs from the less hindered face, often yielding cis-selectivity relative to the N-substituent if bulky.

  • Grignard Addition: Addition of RMgX yields tertiary alcohols. The resulting spiro-alcohol is a rigid, polar scaffold often used to solubilize lipophilic drugs.

  • Difluorination: Treatment with DAST or Deoxo-Fluor converts the ketone to a gem-difluoro motif, modulating pKa and metabolic stability without changing steric bulk significantly.

Amine Deprotection (N2)
  • Boc Removal: Standard TFA/DCM (1:1) or HCl/Dioxane (4M) conditions work quantitatively.

  • Free Base Handling: The free amine is volatile and highly basic. It is best stored as a hydrochloride or oxalate salt (often stable, crystalline solids).

Part 5: Medicinal Chemistry Applications[8][9]

Case Study: Fentanyl Bioisosterism

Recent studies (Scripps Research, 2026) utilized the 2-azaspiro[3.3]heptane core to redesign fentanyl. By replacing the central piperidine ring with the spirocyclic core, researchers maintained


-opioid receptor affinity while significantly altering the recruitment of 

-arrestin, leading to a wider therapeutic window (reduced respiratory depression).
Bioisosteric Replacement Strategy
Traditional CoreSpiro[3.3] ReplacementBenefit
Piperidine 2-Azaspiro[3.3]heptane (6-sub)Lowers LogP, increases rigidity.
Morpholine 2-Oxa-6-azaspiro[3.3]heptaneImproves metabolic stability (no oxidative opening).
meta-Benzene 2-Azaspiro[3.3]heptan-5-one Mimics angular vector with high Fsp³.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie.

  • Stewart, A. W., et al. (2026). Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters.

  • Trost, B. M., et al. (1973). New synthetic reactions.[7][8] Spiroannulation of cyclobutanones. Journal of the American Chemical Society. (Foundational method for spiroannulation).

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.

Sources

Technical Guide: 2-Azaspiro[3.3]heptane-5-one vs. 6-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-azaspiro[3.3]heptane-5-one and 6-one isomers, focusing on their structural divergence, synthesis pathways, and application as bioisosteres in medicinal chemistry.

Executive Summary: The Geometry of Sp3-Rich Scaffolds

In the pursuit of "escaping flatland," the 2-azaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for piperidine and morpholine. Unlike flexible saturated heterocycles, this spirocyclic system offers a rigidified framework that defines precise exit vectors for substituents.[1]

The critical distinction lies in the positioning of the ketone functionality:

  • 6-one Isomer: Provides a linear exit vector, mimicking 4-substituted piperidines.[1]

  • 5-one Isomer: Provides an angular (kinked) exit vector, mimicking 3-substituted piperidines or creating novel 3D topologies.[1]

This guide details the structural, synthetic, and physicochemical differences required to deploy these scaffolds effectively in drug discovery.[2]

Structural Anatomy & Vector Analysis

The 2-azaspiro[3.3]heptane core consists of two cyclobutane rings sharing a single spiro carbon (C4). The nitrogen atom is conventionally numbered at position 2.[1]

The 6-one Isomer (Linear)
  • Location: The ketone is located on the ring opposite the nitrogen-containing ring (C6).[1]

  • Symmetry: Possesses a plane of symmetry passing through N2 and C6.[1]

  • Vector Trajectory: The angle between the N2-C4 axis and the C4-C6 axis is 180° (linear projection).[1] Substituents at C6 exit coaxially relative to the amine, making it an ideal surrogate for para-substituted aromatics or 4-substituted piperidines .[1]

The 5-one Isomer (Angular)
  • Location: The ketone is located on the carbocyclic ring adjacent to the spiro center (C5).[1]

  • Symmetry: Chiral center at C4? No, C4 is achiral unless the molecule is substituted asymmetrically. However, the 5-one creates a pro-chiral environment.

  • Vector Trajectory: The C5 carbonyl creates an exit vector that is "tilted" relative to the amine.[1] This angular disposition (approx. 120° kink) mimics meta-substituted aromatics or 3-substituted piperidines .[1]

Visualization of Exit Vectors

SpiroVectors cluster_0 6-one Isomer (Linear) cluster_1 5-one Isomer (Angular) N2_6 N2 (Amine) C4_6 C4 (Spiro) N2_6->C4_6 Axis A C6_6 C6 (Ketone) C4_6->C6_6 Axis B Target_6 Target Pocket (Linear Access) C6_6->Target_6 Exit Vector N2_5 N2 (Amine) C4_5 C4 (Spiro) N2_5->C4_5 Axis A C5_5 C5 (Ketone) C4_5->C5_5 Axis B (Offset) Target_5 Target Pocket (Angular Access) C5_5->Target_5 Exit Vector

Figure 1: Comparison of exit vector trajectories. The 6-one provides a linear path, while the 5-one introduces a structural kink.

Synthesis Methodologies

The synthesis of these two isomers requires fundamentally different strategies due to the positioning of the carbonyl group.

Synthesis of 2-azaspiro[3.3]heptane-6-one (The Dichloroketene Route)

The 6-one is typically accessed via a [2+2] cycloaddition, which is robust and scalable.[1]

Protocol:

  • Starting Material: N-Boc-3-methyleneazetidine.[1]

  • Reagent: Dichloroketene (generated in situ from trichloroacetyl chloride and Zn-Cu couple or activated Zn).

  • Mechanism: The [2+2] cycloaddition yields a 5,5-dichloro-spiro ketone intermediate.[1]

  • Dechlorination: Reductive dechlorination (Zn/AcOH or Bu3SnH) yields the parent 6-one.[1]

Key Reaction:

N-Boc-3-methyleneazetidine + Cl₂C=C=O → spiro-Dichloroketone → spiro-Ketone[1]

Synthesis of 2-azaspiro[3.3]heptane-5-one (The Trost Rearrangement)

The 5-one is more challenging to access.[1] The most elegant route involves a spiro-annulation followed by a rearrangement, as described by the Carreira group and others.

Protocol:

  • Starting Material: N-Benzhydryl-azetidin-3-one.[1]

  • Reagent: Cyclopropyldiphenylsulfonium tetrafluoroborate (Trost Reagent).[1]

  • Intermediate: Formation of a spiro-epoxide via sulfur ylide addition.[1]

  • Rearrangement: Lewis acid-catalyzed rearrangement (e.g., LiI or BF3[1]·OEt2) of the epoxide expands the ring to form the cyclobutanone at the 5-position.

Key Reaction:

Azetidin-3-one + Sulfonium Ylide → Spiro-Epoxide → 2-azaspiro[3.3]heptane-5-one[1]

Synthesis Workflow Visualization

SynthesisPathways cluster_6one 6-one Synthesis (Linear) cluster_5one 5-one Synthesis (Angular) Start6 N-Boc-3-methyleneazetidine Step6_1 [2+2] Cycloaddition (Dichloroketene) Start6->Step6_1 Inter6 5,5-Dichloro-6-one Step6_1->Inter6 Step6_2 Dechlorination (Zn, AcOH) Inter6->Step6_2 Prod6 2-azaspiro[3.3]heptane-6-one Step6_2->Prod6 Start5 N-Benzhydryl-azetidin-3-one Step5_1 Spiro-annulation (Sulfonium Ylide) Start5->Step5_1 Inter5 Spiro-Epoxide Intermediate Step5_1->Inter5 Step5_2 Rearrangement (LiI / Lewis Acid) Inter5->Step5_2 Prod5 2-azaspiro[3.3]heptane-5-one Step5_2->Prod5

Figure 2: Distinct synthetic lineages for the 6-one and 5-one isomers.[1]

Physicochemical Profile & MedChem Utility

Basicity (pKa)

Both isomers exhibit increased basicity compared to their monocyclic counterparts (azetidine or piperidine) due to the relief of ring strain upon protonation and the specific solvation effects of the spiro system.

  • Trend: 2-azaspiro[3.3]heptane pKa ≈ 10.5–11.0.[1]

  • Isomer Difference: The 5-one places the electron-withdrawing carbonyl group closer (3 bonds) to the nitrogen than the 6-one (4 bonds).[1] Consequently, the 5-one amine is expected to be slightly less basic than the 6-one due to a stronger inductive effect, potentially improving membrane permeability (lower fraction ionized at physiological pH).

Lipophilicity (LogD)

Incorporating the 2-azaspiro[3.3]heptane core typically lowers LogD relative to piperidine.[1][3] This is a "magic methyl" effect in reverse: adding carbon structure (spiro ring) increases polarity and solubility.[1]

  • Mechanism: The high sp3 character and compact shape disrupt the "grease ball" effect of flexible alkyl chains.[1]

  • Application: Use these scaffolds to improve the solubility of lipophilic leads without adding polar surface area (PSA).[1]

Comparison Table
Feature2-azaspiro[3.3]heptane-6-one2-azaspiro[3.3]heptane-5-one
Geometry Linear (180° projection)Angular (~120° projection)
Bioisostere For 4-Substituted Piperidine / Phenyl3-Substituted Piperidine / Meta-Aryl
Synthesis Difficulty Low (Standard [2+2])Medium (Rearrangement required)
Electronic Effect Distal ketone (weak induction)Proximal ketone (stronger induction)
Key Precursor 3-MethyleneazetidineAzetidin-3-one

Experimental Protocols

Protocol A: Synthesis of 2-azaspiro[3.3]heptane-6-one (Representative)

Based on the method by Carreira et al.[1]

  • Cycloaddition: To a stirred solution of tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 equiv) and activated Zn dust (4.0 equiv) in dry ether, add trichloroacetyl chloride (2.0 equiv) dropwise over 1 hour under N2. Stir for 12 hours.

  • Workup: Filter through Celite, wash with NaHCO3, and concentrate to yield the dichloroketone.

  • Dechlorination: Dissolve the intermediate in acetic acid. Add Zn dust (5.0 equiv) and heat to 60°C for 2 hours.

  • Isolation: Filter, neutralize with NaOH, extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc).

Protocol B: Synthesis of 2-azaspiro[3.3]heptane-5-one (Representative)

Based on the Trost spiro-annulation strategy.[1]

  • Epoxidation: Treat N-benzhydryl-azetidin-3-one with cyclopropyldiphenylsulfonium tetrafluoroborate (1.2 equiv) and KOH (1.5 equiv) in DMSO at room temperature for 12 hours.

  • Isolation: Quench with water, extract with DCM, and purify the spiro-epoxide intermediate.[1]

  • Rearrangement: Dissolve the epoxide in THF. Add LiI (0.1 equiv) or BF3·OEt2 (1.0 equiv) and stir at reflux (LiI) or 0°C (BF3) until conversion is complete (monitored by TLC).

  • Purification: Standard aqueous workup and column chromatography yield the 5-one product.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition.[1][4] Link

  • Wuitschik, G., et al. (2008).[1] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[1][4] (Foundational work on spiro[3.3] systems). Link

  • Hamza, D., et al. (2007).[1] Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.[1] (Details on the 6-substituted linear systems). Link

  • Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions.[1][2][5][6][7] Spiroannelation using cyclopropyldiphenylsulfonium tetrafluoroborate.[1] Journal of the American Chemical Society.[1] (The mechanistic basis for the 5-one synthesis).[1] Link

  • PubChem Compound Summary. 2-azaspiro[3.3]heptane-6-one.[1] National Center for Biotechnology Information.[1] Link

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sp3-rich heterocyclic building blocks 2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Azaspiro[3.3]heptane: A Keystone sp3-Rich Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The paradigm in medicinal chemistry has decidedly shifted from planar, aromatic structures towards three-dimensional, sp3-rich molecular architectures. This evolution, often termed the "Escape from Flatland," is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and greater clinical success rates.[1][2] Within this landscape, strained spirocyclic systems have emerged as powerful tools, offering rigid conformational control and precise vectorization of substituents.[3][4] This guide provides a comprehensive technical overview of 2-azaspiro[3.3]heptane, a prominent heterocyclic building block that has garnered significant attention as a versatile scaffold and a bioisosteric replacement for the ubiquitous piperidine ring.[5][6] We will delve into its fundamental properties, synthesis, strategic applications in drug design, and provide field-proven experimental protocols for its preparation and functionalization.

The Strategic Value of 2-Azaspiro[3.3]heptane: Properties and Conformational Integrity

The utility of 2-azaspiro[3.3]heptane in drug discovery is rooted in its unique combination of rigidity and favorable physicochemical properties. The spirocyclic core, consisting of two fused four-membered azetidine and cyclobutane rings, locks the molecule into a well-defined three-dimensional conformation. This rigidity is a critical asset, as it reduces the entropic penalty upon binding to a biological target and provides predictable exit vectors for chemical modifications, a feature highly sought after in rational drug design.[4][7]

Physicochemical Characteristics

A defining feature of 2-azaspiro[3.3]heptane is its ability to modulate a compound's properties in ways that are often advantageous for drug development. For instance, its incorporation can lead to a counterintuitive decrease in lipophilicity despite the net addition of carbon atoms.[8][9] This phenomenon is often attributed to the increased basicity of the nitrogen atom, which is no longer influenced by a heteroatom in the β-position as seen in morpholine or piperazine.[8]

Table 1: Comparison of Physicochemical Properties: 2-Azaspiro[3.3]heptane vs. Piperidine

Property2-Azaspiro[3.3]heptanePiperidineRationale for Significance
Molecular Weight ( g/mol ) 97.16[10]85.15Low molecular weight is favorable for maintaining drug-like properties (e.g., Lipinski's Rule of Five).
Calculated logP (XLogP3) 0.7[10]1.1Lower logP often correlates with improved aqueous solubility and reduced off-target toxicity.
pKa (Basic Apparent) ~10.4[11]~11.1The basicity influences the ionization state at physiological pH, affecting solubility, permeability, and target engagement.
Polar Surface Area (PSA) 12.0 Ų12.0 ŲPSA is a key predictor of drug absorption and brain penetration.
Fraction of sp3 Carbons (Fsp3) 1.01.0High Fsp3 character is linked to improved clinical success rates by avoiding "flat" molecular shapes.[1]

Note: Property values can vary slightly based on the calculation method and experimental conditions.

Conformational Analysis and Exit Vector Geometry

The rigid spiro[3.3]heptane framework dictates a specific spatial arrangement of substituents. Unlike the flexible chair-boat conformations of a piperidine ring, the 2-azaspiro[3.3]heptane scaffold presents substituents at approximately 90° angles relative to each other. This "twisted" geometry can be a critical design element.

G start Commercially Available Starting Materials step1 Formation of N-Tosyl-2-azaspiro[3.3]heptane start->step1 step2 Deprotection (e.g., Na/Naphthalene) step1->step2 product 2-Azaspiro[3.3]heptane Core step2->product functionalization N-Functionalization (Alkylation, Acylation, etc.) product->functionalization derivatives Diverse Building Blocks functionalization->derivatives

Caption: General synthetic workflow for accessing 2-azaspiro[3.3]heptane and its derivatives.

Detailed Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane

This protocol describes the detosylation of 2-tosyl-2-azaspiro[3.3]heptane using a sodium naphthalene solution, adapted from established procedures. [12] Protocol 1: Detosylation of 2-Tosyl-2-azaspiro[3.3]heptane

  • Materials & Reagents:

    • 2-Tosyl-2-azaspiro[3.3]heptane (1.0 eq)

    • 1,2-Dimethoxyethane (DME), anhydrous

    • Naphthalene (catalytic)

    • Sodium metal

    • Ice-water bath

    • Deionized water

    • Silica gel for column chromatography

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Round-bottom flask, magnetic stirrer, dropping funnel

  • Procedure:

    • Preparation of Sodium Naphthalene Solution: In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve naphthalene in anhydrous DME. Add small, freshly cut pieces of sodium metal to the solution and stir until a dark green color persists, indicating the formation of the sodium naphthalenide radical anion.

    • Reaction Setup: Dissolve 2-tosyl-2-azaspiro[3.3]heptane (e.g., 7.3 g, 0.03 mol) in anhydrous DME (30 mL) in a round-bottom flask equipped with a magnetic stirrer. [12] 3. Addition: Cool the flask in an ice-water bath. Add the freshly prepared sodium naphthalene solution dropwise to the stirred solution of the tosylated starting material. Maintain the temperature below 10 °C during the addition.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.

    • Workup & Purification: Concentrate the reaction mixture under reduced pressure to remove the DME. Purify the resulting residue by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., starting from 100:0 DCM:MeOH and gradually increasing the polarity) to yield the pure 2-azaspiro[3.3]heptane. [12]An approximate yield of 83% can be expected. [12]

  • Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot corresponding to the free amine. The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.

Strategic Applications in Drug Discovery

The primary role of 2-azaspiro[3.3]heptane is as a "bioisostere" or "structural surrogate" for common saturated heterocycles, most notably piperidine. [13][14]

G start Lead Compound with Piperidine Moiety decision Assess Properties for Optimization: - Poor Solubility? - Metabolic Liability? - Need for Novel IP? start->decision substitute Bioisosteric Replacement with 2-Azaspiro[3.3]heptane decision->substitute Yes outcome1 Improved Solubility (Lower logD) substitute->outcome1 outcome2 Altered Metabolism (Blocked metabolic soft spot) substitute->outcome2 outcome3 Novel Chemical Space (New IP position) substitute->outcome3 outcome4 Modified Geometry (Potential loss/gain of potency) substitute->outcome4

Caption: Decision workflow for employing 2-azaspiro[3.3]heptane as a piperidine bioisostere.

Case Study: A Bioisostere for Piperidine

The piperidine ring is present in hundreds of approved drugs. [6]However, it can introduce liabilities such as metabolic instability (e.g., oxidation at positions alpha to the nitrogen) or undesirable lipophilicity. Replacing it with 2-azaspiro[3.3]heptane can mitigate these issues. [6]

  • Improved Solubility: As noted, the spirocyclic core can increase the basicity of the amine, leading to a higher proportion of the protonated, more soluble form at physiological pH, thereby lowering the distribution coefficient (logD). [8]* Metabolic Stability: The quaternary spiro-carbon and the strained four-membered rings can block sites of metabolism that are susceptible to oxidation in a piperidine ring.

  • Novelty and IP: Replacing a common scaffold like piperidine with the less-common 2-azaspiro[3.3]heptane core can create novel chemical matter, strengthening the intellectual property position of a drug candidate.

A recent compelling example involves the redesign of fentanyl, where replacing its core with a 2-azaspiro[3.3]heptane framework preserved the desired pain-relieving effects while potentially improving the safety profile. [15]

Synthesis of Functionalized Derivatives

The true power of 2-azaspiro[3.3]heptane lies in its use as a scaffold that can be readily functionalized. The secondary amine provides a reliable handle for a wide range of chemical transformations, while the cyclobutane ring can be substituted to introduce additional diversity. [16] Protocol 2: Synthesis of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic Acid

This protocol describes the synthesis of a bifunctional building block, useful for peptide synthesis or further elaboration, via hydrolysis of a nitrile precursor. [17]

  • Materials & Reagents:

    • tert-Butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)

    • Ethanol

    • Deionized Water

    • Potassium Hydroxide (KOH) (4.0 eq)

    • 1N Hydrochloric Acid (HCl)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • Setup: Dissolve tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate (e.g., 2.0 g, 9.0 mmol) in a mixture of ethanol (40 mL) and water (40 mL). [17] 2. Hydrolysis: Add potassium hydroxide (2.0 g, 36.0 mmol) to the solution. Stir the reaction mixture vigorously at room temperature overnight. [17] 3. Workup: Monitor the reaction by TLC until the starting material is consumed. Remove the majority of the ethanol via rotary evaporation.

    • Acidification: Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to 3-4 using 1N HCl. A precipitate may form.

    • Extraction: Extract the aqueous phase multiple times with dichloromethane.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid product. [17]A yield of around 62% can be achieved. [17]

Conclusion and Future Outlook

2-Azaspiro[3.3]heptane is more than just another heterocyclic building block; it is a field-proven strategic tool for overcoming common challenges in medicinal chemistry. Its rigid three-dimensional structure, coupled with its favorable impact on solubility and metabolic stability, has established it as a go-to bioisostere for the piperidine scaffold. The development of scalable synthetic routes has made this and other related azaspirocycles readily accessible for both small-scale library synthesis and large-scale manufacturing. [18][19][20] The exploration of this chemical space is far from over. Ongoing research focuses on developing asymmetric syntheses to access enantiomerically pure substituted derivatives and expanding the family to include novel functionalization patterns. [21][22]As the demand for novel, patentable, and effective drug candidates with superior physicochemical properties continues to grow, the strategic application of sp3-rich building blocks like 2-azaspiro[3.3]heptane will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]

  • Scilit. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Retrieved from [Link]

  • De Leseleuc, M., & Morandi, B. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry, 20(27), 5274-5286. [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Azaspiro[3.3]heptan-6-amine Properties. Retrieved from [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(4), 500-505. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester Properties. Retrieved from [Link]

  • Kirichok, A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(39), 5563-5566. [Link]

  • Capaccio, V., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society, 143(35), 14058-14064. [Link]

  • Ma, T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1533-1538. [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(34), 10252-10255. [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • Davies, H. M. L., et al. (2022). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. The Journal of Organic Chemistry, 87(17), 11529-11538. [Link]

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • University of Bath. (n.d.). Conformational Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • American Chemical Society. (n.d.). Unique F(sp3)-rich building blocks for Medchem. Retrieved from [Link]

  • Kidd, S. L., et al. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Organic & Biomolecular Chemistry, 21(22), 4645-4650. [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]

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  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(3), 772-775. [Link]

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Navigating the Supply Chain of 5-oxo-2-azaspiro[3.3]heptane Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the supplier landscape, procurement strategies, and in-house synthesis validation for 5-oxo-2-azaspiro[3.3]heptane hydrochloride. This key structural motif is of growing interest in medicinal chemistry for its role in developing novel therapeutics.

Introduction: The Significance of the Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane moiety is a valuable building block in drug discovery, recognized for its ability to confer unique three-dimensional conformations that can enhance target selectivity and improve pharmacokinetic properties.[1] Its constrained bicyclic system offers a novel scaffold to explore chemical space beyond traditional piperidine and pyrrolidine rings.[2] The 5-oxo derivative, in its hydrochloride salt form, provides a readily functionalizable handle and improved solubility, making it an attractive starting material for library synthesis and lead optimization.

Supplier Availability: A Two-Step Procurement Process

A direct commercial source for 5-oxo-2-azaspiro[3.3]heptane hydrochloride is not readily apparent from major chemical vendor catalogs. However, its immediate precursor, tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1251020-88-8) , is widely available from several reputable suppliers. This necessitates a two-step procurement and synthesis strategy for research laboratories.

Identifying Suppliers of the Boc-Protected Precursor

The primary sourcing effort should focus on acquiring high-purity tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Several established chemical suppliers list this compound in their catalogs, offering various quantities suitable for research and development.

SupplierProduct NamePurityAvailability
Sigma-Aldrich (MilliporeSigma) tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate≥95%In Stock
Fluorochem tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate95%In Stock[3]
Alfa Chemistry 5-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl esterNot specifiedIn Stock[4]
J&K Scientific tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylateNot specifiedIn Stock[5]
BLD Pharmatech (via Sigma-Aldrich) tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate95%In Stock

Note: Purity levels and stock availability are subject to change. It is crucial to request a certificate of analysis (CoA) from the supplier before purchase to verify identity and purity.

In-House Synthesis and Quality Control

Once the Boc-protected precursor is procured, the hydrochloride salt can be readily synthesized in a standard laboratory setting. This section outlines the deprotection protocol and the necessary analytical methods for quality assurance.

Experimental Protocol: Boc Deprotection and Hydrochloride Salt Formation

This procedure is a standard method for the removal of a tert-butyloxycarbonyl (Boc) protecting group and subsequent formation of the hydrochloride salt.

Materials:

  • tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon supply

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a minimal amount of 1,4-dioxane in a round-bottom flask under an inert atmosphere.

  • With vigorous stirring, add an excess of 4 M HCl in 1,4-dioxane dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

  • Collect the solid product by vacuum filtration, washing with cold diethyl ether.

  • Dry the resulting white to off-white solid under vacuum to yield 5-oxo-2-azaspiro[3.3]heptane hydrochloride.

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and integrity of the synthesized 5-oxo-2-azaspiro[3.3]heptane hydrochloride.

Recommended Analytical Techniques:

TechniquePurposeExpected Results
¹H NMR Structural confirmationAbsence of the tert-butyl peak (singlet at ~1.5 ppm) and characteristic shifts of the spirocyclic protons.
¹³C NMR Structural confirmationAbsence of the Boc-carbonyl and quaternary carbon signals of the tert-butyl group.
LC-MS Purity assessment and mass confirmationA single major peak with the expected mass-to-charge ratio for the free amine.
FT-IR Functional group analysisPresence of a strong N-H stretch and the disappearance of the Boc-carbonyl stretch.

Workflow and Logic Diagrams

To visually represent the procurement and synthesis process, the following diagrams outline the key decision points and experimental steps.

G cluster_procurement Supplier Qualification start Identify Need for 5-oxo-2-azaspiro[3.3]heptane HCl search_direct Search for Direct Suppliers of Hydrochloride Salt start->search_direct no_direct No Direct Suppliers Found search_direct->no_direct Negative Result search_boc Search for Suppliers of Boc-Protected Precursor no_direct->search_boc supplier_list Identify Potential Suppliers (Sigma, Fluorochem, etc.) search_boc->supplier_list request_coa Request Certificate of Analysis supplier_list->request_coa evaluate_coa Evaluate Purity and Specifications request_coa->evaluate_coa select_supplier Select and Procure Precursor evaluate_coa->select_supplier

Caption: Supplier Qualification Workflow for 5-oxo-2-azaspiro[3.3]heptane Hydrochloride.

G cluster_synthesis In-House Synthesis and QC start_synth Receive Boc-Protected Precursor deprotection Boc Deprotection with HCl in Dioxane start_synth->deprotection precipitation Precipitate with Diethyl Ether deprotection->precipitation filtration Filter and Wash Solid precipitation->filtration drying Dry Under Vacuum filtration->drying final_product Obtain 5-oxo-2-azaspiro[3.3]heptane HCl drying->final_product qc Quality Control Analysis (NMR, LC-MS, FT-IR) final_product->qc

Caption: Experimental Workflow for the Synthesis and Quality Control of 5-oxo-2-azaspiro[3.3]heptane Hydrochloride.

Conclusion

While direct commercial availability of 5-oxo-2-azaspiro[3.3]heptane hydrochloride is limited, a reliable two-step approach involving the procurement of the Boc-protected precursor and subsequent in-house synthesis provides a clear path for researchers. By carefully selecting a reputable supplier for the starting material and implementing rigorous quality control measures, laboratories can confidently produce high-purity 5-oxo-2-azaspiro[3.3]heptane hydrochloride for their drug discovery programs. The unique structural features of azaspiro[3.3]heptane derivatives continue to offer exciting opportunities for the development of novel therapeutics.[6][7]

References

  • BenchChem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Sigma-Aldrich. tert-Butyl 5-oxo-2-azaspiro[3.
  • Organic Syntheses. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.
  • Fluorochem. tert-Butyl 5-oxo-2-azaspiro[3.
  • J&K Scientific. tert-Butyl 5-oxo-2-azaspiro[3.
  • ResearchGate.
  • PubMed.
  • ACS Figshare. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Synlett. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Amino Acids. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
  • MilliporeSigma. tert-Butyl 5-oxo-2-azaspiro[3.
  • Alfa Chemistry. 5-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester.

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The Emergence of 2-Azaspiro[3.3]heptan-5-one: A Novel Piperidine Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast number of clinically approved drugs.[1][2] However, its inherent properties can sometimes lead to challenges in drug development, including metabolic instability and undesirable physicochemical characteristics. This has driven the exploration of novel bioisosteres that can mimic the structural and functional aspects of piperidine while offering improved drug-like properties. This technical guide provides a comprehensive overview of the 2-azaspiro[3.3]heptan-5-one core, a promising and innovative bioisosteric replacement for piperidine. We will delve into the rationale behind its design, its synthesis, its impact on key physicochemical and pharmacokinetic parameters, and its application in contemporary drug discovery programs. This guide is intended to serve as a valuable resource for medicinal chemists and drug development scientists seeking to leverage this novel scaffold to overcome the limitations of traditional piperidine-containing compounds and to "escape from flatland" in molecular design.[3]

The Enduring Legacy and Inherent Limitations of the Piperidine Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, valued for its ability to confer basicity, modulate solubility, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements.[1] Its presence in a wide array of pharmaceuticals underscores its significance in establishing crucial drug-target interactions.

However, the very features that make piperidine attractive can also present significant hurdles in drug development. The metabolic instability of the piperidine ring, particularly oxidation at positions adjacent to the nitrogen atom, is a well-documented liability that can lead to rapid clearance and the formation of potentially reactive metabolites.[1] Furthermore, the lipophilicity of substituted piperidines can contribute to off-target effects and poor pharmacokinetic profiles.

The Imperative for Bioisosteric Replacement

Bioisosterism, the strategy of replacing a functional group or moiety with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. In the context of the piperidine scaffold, the goal is to identify replacements that preserve its desirable properties while mitigating its drawbacks. An ideal piperidine bioisostere should:

  • Maintain or enhance binding affinity to the biological target.

  • Improve metabolic stability.

  • Optimize physicochemical properties such as solubility and lipophilicity.

  • Offer novel intellectual property opportunities.

Spirocyclic systems have emerged as a particularly attractive class of bioisosteres.[4][5][6] Their inherent three-dimensionality and increased fraction of sp³-hybridized carbons (Fsp³) are often associated with improved solubility, metabolic stability, and a higher probability of clinical success.[6][7]

Introducing the 2-Azaspiro[3.3]heptan-5-one Core: A Strategic Design

The 2-azaspiro[3.3]heptane framework has gained significant traction as a piperidine mimic.[8][9] The 2-azaspiro[3.3]heptan-5-one core, a ketone-containing analogue, offers a unique combination of structural rigidity, synthetic tractability, and opportunities for diverse functionalization.

The introduction of the spirocyclic core imparts a rigid, three-dimensional geometry that can effectively orient substituents into defined regions of chemical space, potentially leading to enhanced target selectivity.[7] The ketone functionality serves as a versatile synthetic handle for further derivatization, allowing for the exploration of a wide range of chemical diversity.

Caption: Comparison of the 2D structures of Piperidine and 2-Azaspiro[3.3]heptan-5-one.

Synthesis of the 2-Azaspiro[3.3]heptan-5-one Core: A Step-by-Step Protocol

The synthesis of the 2-azaspiro[3.3]heptan-5-one core can be achieved through various synthetic routes. One common approach involves the rearrangement of an epoxide intermediate derived from the reaction of N-protected azetidin-3-one with a cyclopropyl sulfonium ylide.[10]

Detailed Experimental Protocol

Materials:

  • N-Benzhydryl-azetidin-3-one

  • Cyclopropyldiphenylsulfonium tetrafluoroborate

  • Potassium hexamethyldisilazide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium iodide

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Epoxide Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-benzhydryl-azetidin-3-one (1 equivalent) in anhydrous THF.

    • Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

    • In a separate flask, suspend cyclopropyldiphenylsulfonium tetrafluoroborate (1.1 equivalents) in anhydrous THF and cool to -40 °C.

    • Slowly add a solution of KHMDS (1.1 equivalents) in THF to the sulfonium salt suspension, maintaining the temperature at -40 °C. Stir for 30 minutes to generate the ylide.

    • Transfer the ylide solution to the solution of N-benzhydryl-azetidin-3-one via cannula, again maintaining the temperature at -40 °C.

    • Allow the reaction to stir at -40 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide intermediate.[10]

    • Purify the crude product by column chromatography on silica gel.

  • Rearrangement to 2-Azaspiro[3.3]heptan-5-one:

    • Dissolve the purified epoxide intermediate in a suitable solvent such as THF.

    • Add a sub-stoichiometric amount of lithium iodide (e.g., 0.1-0.2 equivalents).

    • Stir the reaction at room temperature, monitoring for the disappearance of the epoxide and the formation of the ketone product by TLC.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the N-benzhydryl-2-azaspiro[3.3]heptan-5-one.[10]

  • Deprotection (if required):

    • The benzhydryl protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol or ethanol) to yield the free amine, 2-azaspiro[3.3]heptan-5-one.

Synthesis_Workflow start N-Benzhydryl-azetidin-3-one reagent1 Cyclopropyldiphenylsulfonium tetrafluoroborate, KHMDS, THF, -40°C intermediate Epoxide Intermediate reagent1->intermediate Epoxidation reagent2 LiI (cat.), THF, rt product N-Benzhydryl-2-azaspiro[3.3]heptan-5-one reagent2->product Rearrangement deprotection H₂, Pd/C final_product 2-Azaspiro[3.3]heptan-5-one deprotection->final_product Deprotection

Caption: Synthetic workflow for 2-Azaspiro[3.3]heptan-5-one.

Impact on Physicochemical Properties: A Comparative Analysis

The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety can have a profound and often beneficial impact on the physicochemical properties of a molecule.

PropertyPiperidine2-Azaspiro[3.3]heptaneRationale for Change
Lipophilicity (logD) Generally higherOften lowerIncreased basicity of the spirocyclic amine leads to greater protonation at physiological pH, resulting in reduced lipophilicity.[11]
Aqueous Solubility VariableGenerally improvedLower lipophilicity and the more polar nature of the spirocyclic scaffold contribute to enhanced aqueous solubility.[12]
Basicity (pKa) Typical for secondary aminesGenerally higherThe geometric constraints of the spirocycle can influence the hybridization of the nitrogen lone pair, leading to increased basicity.[10][11]
Metabolic Stability Susceptible to oxidationGenerally improvedThe quaternary spirocyclic carbon and the altered steric environment around the nitrogen can hinder enzymatic attack by metabolic enzymes like cytochrome P450s.[1][3]
Molecular Shape (Fsp³) ModerateHigherThe inherent three-dimensional nature of the spirocycle increases the fraction of sp³-hybridized carbons, which is correlated with improved clinical success rates.[6][7]

Applications in Drug Discovery: Case Studies and Future Perspectives

The unique properties of the 2-azaspiro[3.3]heptane core have led to its incorporation into a variety of drug discovery programs, demonstrating its potential to address the limitations of traditional scaffolds. For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists led to lower lipophilicity and improved metabolic stability.[6] While this is not the exact ketone-containing scaffold, it highlights the general advantages of the spiro[3.3]heptane system.

The 2-azaspiro[3.3]heptan-5-one core, with its ketone handle, offers a platform for the development of libraries of novel compounds through techniques such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This versatility makes it a valuable building block for lead optimization campaigns.

Conclusion

The 2-azaspiro[3.3]heptan-5-one scaffold represents a significant advancement in the field of bioisosteric replacement for the piperidine ring. Its unique three-dimensional structure, favorable impact on physicochemical and pharmacokinetic properties, and synthetic accessibility make it a powerful tool for medicinal chemists. By providing a robust and versatile alternative to traditional heterocyclic systems, the 2-azaspiro[3.3]heptan-5-one core opens up new avenues for the design and development of safer and more effective medicines. The continued exploration of this and other novel spirocyclic systems will undoubtedly fuel the next generation of drug discovery.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed.
  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed.
  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Scilit.
  • Synthesis of 1-Substituted 2-Azaspiro[3.3]- heptanes. Thieme.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlideServe.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine..
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new....
  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Spirocyclic Piperidine Bioisostere. Enamine.
  • Piperazine Bioisosteres for Drug Design. Enamine.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF.
  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine.
  • Thieme E-Journals - Synthesis / Full Text. Thieme.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed.
  • 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery..
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | 1211526-53-2. ChemicalBook.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. UniBa.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.

Sources

Methodological & Application

Application Note: Reductive Amination of 2-Azaspiro[3.3]heptan-5-one

[1]

Introduction & Molecule Analysis[2]

2-azaspiro[3.3]heptan-5-one (typically supplied as the N-Boc protected derivative, tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate ) presents a unique set of reactivity challenges compared to standard aliphatic ketones.

Structural Features[1][3][4][5][6][7][8][9][10]
  • Spirocyclic Strain: The molecule consists of two spiro-fused cyclobutane rings. The internal bond angles (~90°) create significant ring strain (~26 kcal/mol per ring).

  • Electrophilicity: Cyclobutanones are exceptionally electrophilic compared to cyclohexanones. The transition from sp² (ideal 120°) to sp³ (ideal 109°) during nucleophilic attack relieves angle strain in the four-membered ring, driving the equilibrium toward the hemiaminal/imine.

  • Steric Environment: Unlike the more common 6-one isomer, the 5-one carbonyl is adjacent (

    
    ) to the quaternary spiro center. This creates a "neopentyl-like" steric environment that can impede the approach of bulky amines, despite the high electronic reactivity.
    
Strategic Implications
  • Reaction Rate: Expect rapid initial addition of primary amines, but potentially slow dehydration to the iminium ion due to sterics.

  • Stability: The strained ring system is robust under standard reductive amination conditions (STAB, NaBH₄), but strong bases or high temperatures (>80°C) should be avoided to prevent ring-opening or polymerization.

  • Stereochemistry: The N-Boc-2-azaspiro[3.3]heptan-5-one is achiral and possesses a plane of symmetry. Reductive amination generates a racemate (unless a chiral amine is used), as the "top" and "bottom" faces of the ketone are enantiotopic, not diastereotopic.

Mechanistic Pathway[4]

The reaction proceeds via the formation of a carbinolamine (hemiaminal), followed by dehydration to an iminium ion, which is then irreversibly reduced to the amine.

ReactionMechanismStartKetone (5-one)+ Amine (R-NH2)HemiaminalHemiaminalIntermediateStart->HemiaminalNucleophilicAttackHemiaminal->StartReversibleIminiumIminium Ion(Activated)Hemiaminal->Iminium-H2O(Acid Cat./Ti)ProductFinal AmineProductIminium->ProductHydride Transfer(STAB/NaBH4)

Figure 1: General mechanistic pathway for reductive amination. For the 5-one spiro system, the Hemiaminal -> Iminium step is the rate-determining bottleneck for bulky amines.

Experimental Protocols

Protocol A: Standard STAB Method (Primary & Unhindered Secondary Amines)

Applicability: Best for primary amines (alkyl/aryl) and small secondary amines (e.g., dimethylamine, pyrrolidine). Reagent: Sodium Triacetoxyborohydride (STAB) – Mild, selective, does not reduce ketones effectively without imine formation.

Materials:

  • tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • STAB (Sodium triacetoxyborohydride) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the spiro-ketone (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Activation: Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium species.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal equilibrium establishment.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen.

    • Primary Amines: Complete in 2–4 hours.

    • Secondary Amines: May require 12–16 hours. Monitor by LCMS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol B: Titanium-Mediated Method (Hindered/Weakly Nucleophilic Amines)

Applicability: Essential for bulky secondary amines, anilines with electron-withdrawing groups, or when Protocol A fails to reach conversion. Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine.

Materials:

  • Spiro-ketone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reducing Agent: NaBH₄ (Sodium Borohydride) (2.0 equiv)

  • Solvent: THF (anhydrous) or Methanol (for the reduction step)

Step-by-Step Procedure:

  • Imine Formation: In a dry microwave vial or round-bottom flask, combine the spiro-ketone (1.0 equiv) and amine (1.2 equiv).

  • Titanium Addition: Add neat Ti(OiPr)₄ (1.5 equiv) via syringe. Caution: Moisture sensitive.

  • Incubation: Stir the neat mixture or concentrated solution (in minimal THF) at RT for 2–6 hours.

    • Optimization: For extremely hindered amines, heat to 60°C for 2–4 hours.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (or THF).

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise. (Caution: Exothermic, gas evolution).

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench (Critical Step): Add 1N NaOH or water dropwise. A white precipitate (TiO₂) will form.

    • Tip: Adding a small amount of Celite helps filtration.

  • Filtration: Filter the slurry through a pad of Celite. Wash the pad thoroughly with EtOAc or DCM.

  • Workup: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. Dry and concentrate.

Data Summary & Condition Selection

ParameterProtocol A (STAB)Protocol B (Ti-Mediated)
Scope Primary amines, cyclic 2° aminesBulky 2° amines, Anilines, Weak nucleophiles
Reagents NaBH(OAc)₃, AcOH, DCETi(OiPr)₄, NaBH₄, THF/MeOH
Temperature 20–25 °C25–60 °C (Imine formation)
Time 2–16 Hours6–24 Hours
Yield (Typical) 75–95%60–85%
Selectivity High (No ketone reduction)Moderate (Requires careful NaBH₄ addition)
Workup Aq. NaHCO₃ washCelite filtration (TiO₂ removal)
Decision Logic for Researchers

DecisionTreeInputSelect Amine TypePrimaryPrimary Amine(R-NH2)Input->PrimarySecondarySecondary Amine(R2-NH)Input->SecondaryAnilineAniline / Weak Nuc.Input->AnilineMethodAProtocol A:STAB + AcOHPrimary->MethodAStandardCheckStericIs it Sterically Hindered?Secondary->CheckStericMethodBProtocol B:Ti(OiPr)4 + NaBH4Aniline->MethodBRequiredCheckSteric->MethodANo (e.g. Pyrrolidine)CheckSteric->MethodBYes (e.g. iPr2NH)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on amine sterics and nucleophilicity.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Steric bulk at C5 (adjacent to spiro C4) preventing iminium formation.

    • Solution: Switch to Protocol B. Increase Ti(OiPr)₄ loading to 2.0 equiv and heat the imine formation step to 50–60°C.

  • Ring Opening:

    • Cause: High temperature or strong acid/base.

    • Solution: Keep reaction temperature below 80°C. Avoid using strong mineral acids (HCl) during the reaction; stick to AcOH.

  • Product Trapped in Titanium Salts:

    • Cause: Incomplete hydrolysis of titanates.

    • Solution: Use the "Rochelle's Salt" (Potassium sodium tartrate) workup method instead of water/NaOH. Stir the quenched reaction with saturated Rochelle's salt solution for 1 hour until phases separate clearly.

Safety Considerations

  • Strained Rings: While spiro[3.3]heptanes are stable, they possess significant potential energy. Avoid rapid heating of large quantities.

  • Hydrides: NaBH₄ and STAB generate hydrogen gas upon quenching. Ensure adequate ventilation.

  • Titanium Waste: Ti residues can be gelatinous and clog filters. Use Celite and rinse thoroughly.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters, 2008.[1] Link

  • Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties of 2-Azaspiro[3.3]heptanes." Synthesis, 2010.[2][3] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990. Link

  • PubChem Compound Summary. "tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate."[4] National Center for Biotechnology Information. Link

Application Notes & Protocols: Leveraging 2-Azaspiro[3.3]heptan-5-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification, moving beyond the brute-force approach of High-Throughput Screening (HTS).[1][2][3] By starting with low molecular weight fragments (typically <300 Da) that bind to a target with low affinity, FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2][4] Historically, fragment libraries have been dominated by flat, aromatic, sp2-rich structures.[5][6] While successful, this two-dimensional bias leaves vast, unexplored territories of biologically relevant chemical space untouched.

The drive towards fragments with greater three-dimensional (3D) character is a direct response to this limitation.[5][7] Molecules with defined 3D shapes can form more specific and complex interactions with protein binding sites, potentially offering improved selectivity and novel intellectual property.[6] Azaspiro[3.3]heptanes, in particular, have emerged as valuable motifs for drug discovery, serving as bioisosteric replacements for common rings like piperidine and improving pharmacokinetic properties.[8][9]

This application note focuses on a specific, highly valuable scaffold: 2-azaspiro[3.3]heptan-5-one . Its unique combination of rigidity, defined exit vectors, and desirable physicochemical properties makes it an exemplary candidate for inclusion in modern, 3D-focused fragment libraries. We will detail the rationale for its use, provide comprehensive screening and optimization protocols, and explain the causality behind key experimental choices.

The Strategic Advantage of 2-Azaspiro[3.3]heptan-5-one

The utility of 2-azaspiro[3.3]heptan-5-one in FBDD is rooted in its distinct structural and chemical attributes. Unlike conformationally flexible or planar fragments, this spirocyclic ketone offers a rigid framework that reduces the entropic penalty upon binding and presents substituents in well-defined spatial orientations.

Key Attributes:

  • Structural Rigidity: The spirocyclic fusion of two cyclobutane rings locks the conformation, providing precise and predictable vectoral projection of substituents into the binding pocket. This rigidity is crucial for high-quality structure-based design.

  • Three-Dimensionality: It occupies a region of chemical space under-represented by traditional flat fragments, increasing the shape diversity of a screening library.[5]

  • Defined Exit Vectors: The scaffold provides multiple, well-defined points for synthetic elaboration. The secondary amine (N-H) and the positions alpha to the ketone offer clear vectors for fragment growing or linking strategies.

  • Favorable Physicochemical Properties: The core scaffold adheres to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3), ensuring it possesses the drug-like properties essential for a successful fragment.[1][10][11]

  • Synthetic Accessibility: Established synthetic routes allow for the preparation of the core scaffold and its derivatives, making it a practical building block for library creation and hit-to-lead campaigns.[8][12]

PropertyValueSource
Molecular Formula C₆H₉NO(Calculated)
Molecular Weight 111.14 g/mol (Calculated)
cLogP ~ -0.5 to 0.5(Predicted)
Hydrogen Bond Donors 1 (Amine N-H)(Calculated)
Hydrogen Bond Acceptors 2 (Amine N, Carbonyl O)(Calculated)
Rotatable Bonds 0(Calculated)

Table 1: Predicted physicochemical properties of the core 2-azaspiro[3.3]heptan-5-one scaffold, demonstrating its compliance with the "Rule of Three" for FBDD.

FBDD Workflow Using 2-Azaspiro[3.3]heptan-5-one

Integrating this scaffold into an FBDD campaign follows a structured, multi-stage process. The goal is to identify its binding to a protein target, validate the interaction, determine the binding mode, and then elaborate the fragment into a potent lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization lib Fragment Library (Containing 2-azaspiro[3.3]heptan-5-one derivatives) screen Primary Biophysical Screen (e.g., SPR, TSA/DSF, NMR) lib->screen Screening hits Initial Hits (Weak Binders) screen->hits Hit Rate ~0.1-5% validate Orthogonal Assay (e.g., ITC, MST) hits->validate Confirmation xray Structural Biology (X-ray Crystallography) validate->xray Structure Determination pose Binding Pose & Hotspots (Structure-Based Insights) xray->pose chem Medicinal Chemistry (Design-Make-Test-Analyze Cycle) pose->chem grow Fragment Growing chem->grow Strategy 1 link Fragment Linking chem->link Strategy 2 lead Potent Lead Compound (nM Affinity, Good ADME) grow->lead link->lead

Figure 1: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.

Protocols for Screening and Validation

The weak affinity of fragments necessitates the use of highly sensitive biophysical techniques.[10][13][14] A robust screening campaign should employ an initial high-throughput method followed by a secondary, orthogonal method to eliminate false positives.[15]

Protocol 1: Primary Screening via Thermal Shift Assay (TSA / DSF)

Principle: This technique measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding interaction. It is a rapid, low-cost method ideal for primary screening.

Materials:

  • Purified target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Fragment stock solutions (10-100 mM in DMSO).

  • 96-well or 384-well qPCR plates.

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature.

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix of protein and dye. For a 1 mL final volume, use 998 µL of protein solution and 2 µL of SYPRO Orange stock (final dye concentration: 10x). Mix gently.

  • Dispense Master Mix: Aliquot 19.8 µL of the master mix into each well of the qPCR plate.

  • Add Fragments: Add 0.2 µL of fragment stock solution to each well (final fragment concentration will be 100-1000 µM, final DMSO concentration 1%).

    • Control Wells (Critical):

      • Protein + DMSO: Add 0.2 µL of pure DMSO (serves as the negative control/reference Tm).

      • Protein + Known Binder (if available): Add 0.2 µL of a known ligand (serves as the positive control).

  • Seal and Centrifuge: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 rpm for 1 min) to ensure all components are at the bottom of the wells.

  • Run qPCR Protocol:

    • Set the instrument to collect fluorescence data using the appropriate channel for SYPRO Orange.

    • Equilibrate at 25°C for 2 minutes.

    • Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec, collecting data at each increment.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well. The peak of the first derivative of this curve corresponds to the Tm.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO control).

    • Hit Criteria: A fragment is typically considered a hit if it induces a ΔTm ≥ 2°C or 3 standard deviations above the mean ΔTm of the library.

Rationale: The choice of a 1% final DMSO concentration is a compromise between fragment solubility and minimizing solvent-induced protein destabilization. The slow ramp rate ensures the system remains at thermal equilibrium, yielding more accurate Tm values.

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events. It can confirm binding and determine kinetic parameters (kₐ, kₑ) and the dissociation constant (Kₑ).[10][16]

Materials:

  • SPR instrument (e.g., Biacore, Carterra).

  • Sensor chip (e.g., CM5, suitable for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Running buffer (e.g., HBS-EP+ buffer).

  • Fragment hit solutions prepared in running buffer.

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of 5000-10000 Response Units (RU).

    • Deactivate excess reactive groups with an injection of ethanolamine-HCl.

    • Rationale: Higher RU is used for fragment screening to maximize the signal from low MW compounds. A reference flow cell should be prepared similarly but without protein to allow for reference subtraction.

  • Binding Analysis:

    • Prepare serial dilutions of the fragment hit in running buffer (e.g., from 500 µM down to ~1 µM). Include a buffer-only (zero concentration) sample for double-referencing.

    • Inject the fragment solutions over both the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • Regenerate the surface between cycles if necessary (e.g., with a short pulse of mild acid/base or high salt), ensuring the protein's activity is maintained.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the zero-concentration injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity, or kinetic models if data quality allows).

    • The analysis will yield the equilibrium dissociation constant (Kₑ), which quantifies binding affinity. A Kₑ in the high µM to low mM range is typical for a fragment hit.

Hit-to-Lead Optimization: Growing the Fragment

Once a 2-azaspiro[3.3]heptan-5-one hit is validated and its binding mode is determined by X-ray crystallography, the hit-to-lead phase begins.[17][18] The goal is to rationally design and synthesize analogs that make additional favorable interactions with the target, thereby increasing potency. The most common strategy for a well-defined fragment like this is fragment growing .[14][19]

Figure 2: Primary synthetic vectors for hit-to-lead elaboration of the 2-azaspiro[3.3]heptan-5-one scaffold.

Strategy 1: Elaboration from the Secondary Amine (Vector 1) The secondary amine is an ideal handle for growth. Standard synthetic chemistry reactions like reductive amination, acylation, or sulfonylation can be used to introduce new functional groups.

  • Design Rationale: Based on the crystal structure, design substituents that can reach into adjacent sub-pockets and form new hydrogen bonds, salt bridges, or hydrophobic interactions. For example, if a nearby residue is a glutamic acid, adding a basic amine to the fragment could form a potent salt bridge.

Strategy 2: Elaboration from the Alpha-Carbon (Vector 2) Functionalization at the C6 position (alpha to the ketone) provides an alternative growth vector. This can be achieved through reactions like alpha-halogenation followed by substitution, or by forming an enolate and reacting it with an electrophile.

  • Design Rationale: This vector explores a different region of the binding site. If the N-H vector points towards a solvent-exposed region, the alpha-carbon vector might be directed towards a deeper, more hydrophobic pocket.

The DMTA Cycle: Hit-to-lead is an iterative process known as the Design-Make-Test-Analyze (DMTA) cycle.[17]

  • Design: Use structural data to design a small library of 5-10 new analogs.

  • Make: Synthesize the designed compounds.

  • Test: Screen the new compounds for affinity (e.g., using SPR) and calculate Ligand Efficiency (LE) metrics.

  • Analyze: Co-crystallize the most potent analogs to confirm the binding mode and use the new structural and activity data to inform the next round of design.

Monitoring Progress with Ligand Efficiency: As fragments grow into larger molecules, it is crucial to ensure that the added size and lipophilicity are translating into efficient gains in binding affinity. Ligand Efficiency (LE) is a key metric for this.[4][20]

  • Ligand Efficiency (LE): LE = -ΔG / NHA ≈ 1.4 * pKd / NHA

    • Where ΔG is the Gibbs free energy of binding and NHA is the number of non-hydrogen atoms.

    • A desirable LE for a fragment or early lead is ≥ 0.3.[4] During optimization, a primary goal is to maintain or improve LE. A sharp drop in LE suggests that the added atoms are not contributing efficiently to binding.

Conclusion

2-Azaspiro[3.3]heptan-5-one represents a new frontier in fragment-based drug design. Its inherent three-dimensionality and structural rigidity offer a compelling alternative to traditional flat scaffolds, enabling the exploration of complex binding sites that may be intractable to other methods. By incorporating this and similar 3D fragments into screening libraries and applying rigorous biophysical screening and structure-guided optimization, researchers can unlock novel chemical space and accelerate the discovery of the next generation of therapeutics.

References

  • Kirichok, A. A., Shtopenko, O., Kliachyna, M., Pishel, I., & Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865–8869. Available at: [Link]

  • Ivanov, A. S., Gorkovets, T. K., & Orlov, A. A. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. Available at: [Link]

  • Caputo, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science. Available at: [Link]

  • Mykhailiuk, P. K. (2017). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 53(83), 11466-11469. Available at: [Link]

  • Lee, J. H., & Che, C. M. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, 10(30), 7174-7185. Available at: [Link]

  • Urick, A. K., et al. (2020). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 11(5), 951-957. Available at: [Link]

  • Mpamhanga, C. P., et al. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 16(7), 725-737. Available at: [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Available at: [Link]

  • de Heus, F. P., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. MedChemComm. Available at: [Link]

  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery. Available at: [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 175-186. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester. CompTox Chemicals Dashboard. Available at: [Link]

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening? Sygnature Discovery. Available at: [Link]

  • de Azevedo, W. F., & Dias, R. (2025). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Request PDF on ResearchGate. Available at: [Link]

  • SpiroChem. (n.d.). Hit To Lead. SpiroChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(3.3)heptane. PubChem Compound Database. Available at: [Link]

  • Schultes, S., & de Vlieg, J. (2011). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 8(1), e17-e24. Available at: [Link]

  • Collins, P. M., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Scientific Reports, 10(1), 14488. Available at: [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Excelra. Available at: [Link]

  • Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. Available at: [Link]

  • Kumar, A., & Varma, A. K. (2012). Fragment Based Drug Design: From Experimental to Computational Approaches. Current Medicinal Chemistry, 19(31), 5346-5363. Available at: [Link]

  • van den Bedem, H. (2022). Approaches to Fragment-Based Drug Design. ResearchGate. Available at: [Link]

  • Ceccon, A., et al. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 9, 819381. Available at: [Link]

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Introduction: Bridging 3D Scaffolds with Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Geminal Difluorination of the 2-Azaspiro[3.3]heptan-5-one Scaffold

In contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone for enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The gem-difluoromethylene (CF₂) group, in particular, serves as a crucial carbonyl isostere, capable of modulating electronic properties and acting as a hydrogen bond acceptor without significantly increasing steric bulk.[2] Concurrently, there is a paradigm shift towards molecules with greater three-dimensionality to improve selectivity and explore novel chemical space, a concept often termed "escaping flatland." The 2-azaspiro[3.3]heptane framework is an exemplary scaffold in this regard; its rigid, spirocyclic structure offers a unique conformational constraint and often serves as a bioisostere for piperidine, a common motif in bioactive molecules.[3][4]

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the geminal difluorination of the N-protected 2-azaspiro[3.3]heptan-5-one scaffold. By converting the ketone functionality into a difluoromethylene group, this transformation yields 5,5-difluoro-2-azaspiro[3.3]heptane derivatives, which are valuable building blocks for novel therapeutics. We will delve into the selection of appropriate fluorinating agents, provide detailed mechanistic insights, present step-by-step experimental protocols, and offer practical troubleshooting advice.

The Precursor: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one

The starting material, an N-protected 2-azaspiro[3.3]heptan-5-one, is a key intermediate. While various synthetic routes to the 2-azaspiro[3.3]heptane core exist,[5][6][7][8] a common and practical precursor for this application is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (N-Boc-2-azaspiro[3.3]heptan-5-one). This substrate is often prepared through multi-step sequences involving cyclization reactions. The Boc protecting group is advantageous due to its stability under the fluorination conditions described herein and its facile removal under acidic conditions for subsequent derivatization.

Strategic Selection of Deoxofluorination Reagents

The conversion of a ketone to a gem-difluoride is a powerful transformation, but it requires potent and often hazardous reagents. The choice of reagent is critical and depends on factors such as substrate reactivity, scale, available equipment, and safety considerations. Below is a comparative analysis of the most common deoxofluorinating agents.

ReagentNameStateKey AdvantagesKey Disadvantages
DAST Diethylaminosulfur TrifluorideLiquidWidely used, high reactivity.Thermally unstable, can decompose explosively.[1] Generates corrosive HF.[9]
Deoxo-Fluor Bis(2-methoxyethyl)aminosulfur TrifluorideLiquidMore thermally stable than DAST.[10] Effective for a broad range of substrates.[11]Reacts violently with water, releasing HF.[12] Requires careful handling.
XtalFluor-E / M Aminodifluorosulfinium TetrafluoroboratesCrystalline SolidSignificantly more stable and safer to handle than DAST/Deoxo-Fluor.[1][13] Do not generate free HF.[14] Often provide higher selectivity and less elimination byproducts.[13]Typically require a fluoride source/promoter (e.g., Et₃N·3HF) to be effective.[13][14]

For the 2-azaspiro[3.3]heptan-5-one scaffold, both Deoxo-Fluor and XtalFluor reagents are viable options. Deoxo-Fluor offers a more direct, albeit more hazardous, route. XtalFluor-E, used with a promoter, represents a more modern and safer approach, often leading to cleaner reactions, which is particularly beneficial for complex scaffolds.

Mechanistic Insights: The Pathway to Difluorination

The deoxofluorination of ketones by aminosulfuranes like DAST or Deoxo-Fluor follows a well-accepted mechanistic pathway. Understanding this process is key to optimizing reaction conditions and troubleshooting undesired outcomes.

  • Carbonyl Activation: The reaction initiates with the electrophilic sulfur atom of the fluorinating agent coordinating to the carbonyl oxygen. This activation makes the carbonyl carbon more susceptible to nucleophilic attack.

  • Intermediate Formation: A subsequent rearrangement and elimination of HF leads to an alkoxyaminosulfur difluoride intermediate.[15]

  • Fluoride Attack: A fluoride ion then attacks the activated carbon center. This can proceed through an Sₙ1 or Sₙ2-like pathway, depending on the substrate's structure.[15][16]

  • Final Conversion: A second fluoride displacement completes the transformation, yielding the gem-difluoride and sulfur-containing byproducts.

Deoxofluorination Mechanism Ketone R₂C=O (Ketone) Activated R₂C=O⁺-S⁻F₃NR'₂ (Activated Complex) Ketone->Activated + R'₂NSF₃ Reagent R'₂NSF₃ (e.g., Deoxo-Fluor) inv1 Activated->inv1 Intermediate R₂C(O-SF₂NR'₂)F (Hemiketal-like Intermediate) inv2 Intermediate->inv2 Product R₂CF₂ (gem-Difluoride) inv1->Intermediate Fluoride Transfer inv2->Product + F⁻ - OSFNR'₂

Caption: General mechanism of ketone deoxofluorination.

Experimental Protocols

Safety First: DAST, Deoxo-Fluor, and related reagents are hazardous. They are corrosive, can cause severe burns, and react violently with water to produce highly toxic hydrogen fluoride (HF).[9][12] All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[9][17][18] Use plastic or Teflon labware, as HF etches glass. Ensure an emergency eyewash and shower are accessible.

Protocol 1: Gem-Difluorination using Deoxo-Fluor

This protocol is adapted from general procedures for the deoxofluorination of ketones.[11][12]

Materials and Reagents:

  • N-Boc-2-azaspiro[3.3]heptan-5-one (1.0 equiv)

  • Deoxo-Fluor (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol (catalytic, ~0.1-0.2 equiv) (Optional, but often accelerates the reaction)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried plastic (e.g., FEP) or Teflon reaction vessel equipped with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes

  • Ice-water bath

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel under a nitrogen atmosphere, add N-Boc-2-azaspiro[3.3]heptan-5-one (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (2.5 equiv) dropwise via syringe over 10-15 minutes. If using a catalyst, add ethanol (0.2 equiv) to the reaction mixture before the Deoxo-Fluor.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or ¹⁹F NMR of a quenched aliquot.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very carefully and slowly, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Caution: Quenching is highly exothermic.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 5,5-difluoro-N-Boc-2-azaspiro[3.3]heptane.

Protocol 2: Safer Gem-Difluorination with XtalFluor-E

This protocol utilizes a more stable, crystalline reagent and is adapted from literature procedures.[13]

Materials and Reagents:

  • N-Boc-2-azaspiro[3.3]heptan-5-one (1.0 equiv)

  • XtalFluor-E ([Et₂NSF₂]BF₄) (1.5 equiv)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Standard oven-dried glassware (XtalFluor does not generate free HF)

  • Magnetic stir bar, condenser, and nitrogen/argon inlet

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-2-azaspiro[3.3]heptan-5-one (1.0 equiv), XtalFluor-E (1.5 equiv), and anhydrous DCM.

  • Promoter Addition: Carefully add Et₃N·3HF (2.0 equiv) to the suspension at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 40 °C (reflux in DCM) for 12-24 hours. The solid XtalFluor-E should dissolve as the reaction progresses. Monitor by TLC or LC-MS.

  • Quenching: After completion, cool the reaction to room temperature and carefully pour it into a stirred, cold saturated aqueous solution of NaHCO₃.

  • Workup: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via silica gel column chromatography.

Experimental_Workflow Start Dissolve Ketone in Anhydrous Solvent Setup Inert Atmosphere (N₂/Ar) Cool to 0°C (if needed) Start->Setup Add Slowly Add Fluorinating Reagent & Promoter Setup->Add React Stir at RT or Heat (Monitor Progress) Add->React Quench Cool to 0°C Carefully Quench with sat. NaHCO₃ React->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer (Na₂SO₄) & Filter Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Characterize Pure Product (NMR, MS) Purify->Product

Caption: Standard workflow for a deoxofluorination reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Conversion Insufficient reagent; Low reactivity of substrate; Short reaction time.Increase equivalents of fluorinating agent (e.g., up to 3-4 equiv).[19] Increase reaction temperature or prolong the reaction time. Add a catalytic amount of a protic source like EtOH for Deoxo-Fluor.[11]
Formation of Vinyl Fluoride Byproduct Elimination side reaction, common with enolizable ketones.Use a more selective reagent system like XtalFluor, which is known to minimize elimination.[13] Run the reaction at the lowest possible temperature that allows for conversion.
Substrate Degradation Reaction conditions are too harsh; Presence of acid-labile functional groups.Use the milder XtalFluor system instead of Deoxo-Fluor/DAST. Ensure the reaction is fully anhydrous to prevent HF formation.
Difficult Purification Sulfur byproducts co-elute with the product.Ensure the aqueous workup is thorough to remove the majority of byproducts. A secondary wash with 1M HCl (if the product is stable) can sometimes help. Optimize chromatography conditions.

Conclusion

The geminal difluorination of the 2-azaspiro[3.3]heptan-5-one scaffold is a highly valuable transformation that merges the desirable properties of fluorine with a conformationally restricted, three-dimensional chemical framework. The resulting 5,5-difluoro-2-azaspiro[3.3]heptane derivatives are attractive building blocks for medicinal chemistry programs aiming to develop novel therapeutics with improved pharmacological profiles. While the use of deoxofluorinating agents requires stringent safety protocols, modern reagents like XtalFluor-E offer a significantly improved safety profile, making this powerful chemical transformation more accessible. By carefully selecting the appropriate reagent and adhering to the detailed protocols outlined in this guide, researchers can successfully synthesize these important fluorinated motifs for application in drug discovery and development.

References

  • N-heterocyclic carbene-catalyzed enantioselective synthesis of spirocyclic ketones bearing gem-difluoromethylenes. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Scilit. Available from: [Link]

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. Available from: [Link]

  • Ketone to Difluoro - Deoxo-Fluor. Common Organic Chemistry. Available from: [Link]

  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469. Available from: [Link]

  • DAST related research. Royal Society of Chemistry. Available from: [Link]

  • Fluorination with aminosulfuranes. Wikipedia. Available from: [Link]

  • Synthesis of a Hominal Bis(difluoromethyl) Fragments. ChemRxiv. Available from: [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515–521. Available from: [Link]

  • Chemo-enzymatic synthesis of spiro type gem-difluorocyclopropane as core molecule candidate for liquid crystal compounds. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & medicinal chemistry letters, 30(19), 127425. Available from: [Link]

  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Organic Chemistry Portal. Available from: [Link]

  • Simpler fluorine chemistry. Society of Chemical Industry. Available from: [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis. Available from: [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available from: [Link]

  • DIRECT CONVERSION OF BENZOPHENONES TO gem-DIFLUORIDES USING DEOXO-FLUOR®. Organic Syntheses. Available from: [Link]

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Inno Pharmchem. Available from: [Link]

  • 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. ResearchGate. Available from: [Link]

  • Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. American Chemical Society. Available from: [Link]

  • Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. ChemRxiv. Available from: [Link]

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic letters, 11(21), 5050–5053. Available from: [Link]

  • Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives. ResearchGate. Available from: [Link]

  • Zhang, Z., et al. (2024). Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation. Organic Letters. Available from: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). Available from: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. Available from: [Link]

  • Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses. Available from: [Link]

  • Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. Available from: [Link]

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Application Note: Derivatization Strategies for Spirocyclic Ketones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland with Spirocycles

In modern drug discovery, increasing the fraction of saturated carbon atoms (


) is a proven strategy to improve clinical success rates.[1] Unlike flat aromatic systems, spirocyclic scaffolds—such as spiro[3.3]heptan-2-one or spiro[4.5]decan-8-one—offer inherent three-dimensionality, improved solubility, and metabolic stability.

However, the very feature that makes these scaffolds attractive—the quaternary spiro-center—creates significant steric congestion around the ketone functionality. This Application Note provides validated protocols to overcome these steric barriers, ensuring high-yield derivatization for Structure-Activity Relationship (SAR) studies.

The "Spiro-Steric" Challenge

The orthogonal arrangement of the rings in a spiro-ketone creates a unique steric environment. Nucleophilic attack at the carbonyl carbon is often hindered by the


-methylene hydrogens of the adjacent ring. Standard protocols (e.g., reductive amination with 

in DCM) often fail or proceed sluggishly, leading to incomplete conversion.

Strategic Decision Framework

Before initiating synthesis, select the appropriate pathway based on the desired vector and steric environment.

SpiroDerivatization Start Spirocyclic Ketone Decision Target Functionality? Start->Decision Amine Secondary/Tertiary Amine (Library Gen) Decision->Amine Reductive Amination Fluoro Gem-Difluoro (Metabolic Block) Decision->Fluoro Deoxofluorination Alcohol Tertiary Alcohol (3D Vector) Decision->Alcohol Organometallic Addn TiMethod Protocol A: Ti(OiPr)4 Mediated Amine->TiMethod Deoxo Protocol B: Deoxo-Fluor (Heat) Fluoro->Deoxo CeCl3 Protocol C: CeCl3/R-Li (Imamoto) Alcohol->CeCl3

Figure 1: Decision tree for selecting the optimal derivatization strategy based on medicinal chemistry goals.

Protocol A: Titanium-Mediated Reductive Amination

Application: Synthesis of amine libraries from sterically hindered spiro-ketones.

The Challenge: Direct condensation of amines with spiro-ketones to form the imine intermediate is often the rate-determining step due to steric bulk. The Solution: Titanium(IV) isopropoxide (


) serves a dual role: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Materials
  • Spirocyclic ketone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv) [HCl salts require TEA neutralization]

  • 
     (1.5 – 2.0 equiv)
    
  • 
     (1.5 equiv) or 
    
    
    
  • Solvent: Anhydrous THF or Ethanol (absolute)

Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • In a dried vial under

      
      , charge the spiro-ketone (1 mmol) and the amine (1.2 mmol).
      
    • Note: If using an amine hydrochloride salt, add TEA (1.2 mmol) first and stir for 10 min.

    • Add

      
       (2.0 mmol) neat via syringe. The solution often turns slightly yellow/orange.
      
    • Stir at Room Temperature for 6–12 hours .

    • QC Check: Pull a small aliquot for NMR or LCMS. You should see the disappearance of the ketone peak. For extremely hindered spiro systems (e.g., spiro[3.3]heptane), heating to 40°C may be required.

  • Reduction:

    • Dilute the reaction mixture with absolute EtOH (2 mL).

    • Caution: Reaction is exothermic.

    • Add

      
       (1.5 mmol) carefully in portions.
      
    • Stir for 2–4 hours at RT.

  • Workup (Titanium Quench):

    • Crucial Step: Quench by adding 1 mL of water. A heavy white precipitate (

      
      ) will form.
      
    • Dilute with EtOAc and filter the slurry through a Celite pad to remove the titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.

    • Concentrate the filtrate and purify via SCX (Strong Cation Exchange) cartridge or reverse-phase prep-HPLC.

Why this works: The titanium species forms a transient aminocarbinolato-titanium complex that is pre-organized for reduction, preventing the formation of enamine side products.

Protocol B: Gem-Difluorination (Metabolic Blocking)

Application: Converting the ketone to a


 group to block metabolic hotspots or modulate lipophilicity (

).

The Challenge: Elimination to the vinyl fluoride is a major competing pathway in spirocyclic systems due to ring strain. The Solution: Use Deoxo-Fluor® instead of DAST due to higher thermal stability, allowing the higher reaction temperatures needed for hindered ketones without decomposition.

Reagent Comparison
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Thermal Stability Low (Explosive >90°C)High (Stable up to ~200°C)
Reactivity HighModerate (Tunable)
State Liquid (Fumes heavily)Liquid (Less fuming)
Preferred Use Simple, unhindered ketonesHindered / Spirocyclic ketones
Step-by-Step Methodology
  • Setup: Use a Teflon or HDPE vessel if possible (glass reacts with HF byproducts over time, though borosilicate is acceptable for short reactions).

  • Addition: Dissolve spiro-ketone (1 mmol) in anhydrous DCM (minimum volume). Add Deoxo-Fluor (2.0 – 3.0 equiv) dropwise at 0°C.

  • Catalysis: Add a catalytic amount of anhydrous Ethanol (1-2 drops). This generates a small amount of HF in situ, which autocatalyzes the reaction.

  • Heating: Allow to warm to RT. If no reaction after 4 hours, heat to 40-50°C in a sealed vessel.

    • Pro-Tip: For spiro[3.3] systems, ring strain may promote rearrangement. Monitor strictly by

      
      -NMR (look for quartet at -90 to -110 ppm for 
      
      
      
      ).
  • Quench: Pour mixture slowly into saturated aqueous

    
    . Gas evolution (
    
    
    
    ) will be vigorous.

Protocol C: Stereoselective Nucleophilic Addition

Application: Adding alkyl/aryl groups to form tertiary alcohols.

The Challenge: "Enolization vs. Addition." Hindered spiro-ketones often act as proton sources rather than electrophiles when treated with basic Grignard reagents, resulting in recovered starting material.[2] The Solution: Imamoto Conditions (Cerium(III) Chloride). The oxophilic


 activates the carbonyl and suppresses the basicity of the organolithium/magnesium reagent.
Mechanism & Workflow

Imamoto Step1 Anhydrous CeCl3 (Drying is Critical) Step2 Activation: CeCl3 + Ketone -> [Ce-Complex] Step1->Step2 THF, RT, 1h Step3 Addition: R-Li or R-MgBr added at -78°C Step2->Step3 Activation Step4 Product: Tertiary Alcohol (High Yield) Step3->Step4 1,2-Addition

Figure 2: Workflow for Cerium-mediated nucleophilic addition to suppress enolization.

Step-by-Step Methodology
  • Drying

    
    :  Commercially available 
    
    
    
    must be dried. Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours while stirring rapidly. It will turn into a fine white powder.
  • Slurry Formation: Suspend dried

    
     (1.5 equiv) in anhydrous THF. Stir at RT for 2 hours to ensure coordination.
    
  • Ketone Addition: Add the spiro-ketone (1.0 equiv) to the slurry. Stir for 30 min.

  • Nucleophile Addition: Cool to -78°C. Add R-Li or R-MgX (1.2 equiv) dropwise.

  • Outcome: The

    
     acts as a Lewis acid, activating the carbonyl oxygen, while the organocerium species formed in situ is less basic than the Grignard, favoring addition over deprotonation.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry.[3]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides.[4] The Journal of Organic Chemistry.[3]

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989).Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society.

Sources

Application Note: Trost Spirocyclobutanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the Trost Methodologies for Spirocyclobutanone Synthesis , focusing on the modern Palladium-Catalyzed Ring Expansion (Trost-Yasukata) as the primary protocol for drug discovery applications due to its atom economy and catalytic nature. The classical Trost-Bogdanowicz Spiroannulation (Sulfur-Ylide mediated) is also detailed as an essential alternative for specific substrate classes.

Protocol ID: TR-SPIRO-CB-04

Introduction & Strategic Value

Spirocyclobutanones are critical scaffolds in medicinal chemistry, offering unique conformational restriction that projects substituents into defined vectors—a property highly valued in designing enzyme inhibitors and GPCR ligands.[1]

While the classical Trost-Bogdanowicz spiroannulation (1973) utilizes stoichiometric sulfur ylides, the modern Trost-Yasukata protocol (2001) leverages Palladium(0) catalysis to effect a ring expansion of 1-vinylcyclopropanols. This guide prioritizes the Pd-catalyzed route for its mild conditions and compatibility with complex functional groups common in late-stage drug development, while retaining the classical method for specific synthetic logic.[1]

Mechanism of Action: Pd-Catalyzed Expansion

The transformation is driven by the release of ring strain (~27.5 kcal/mol for cyclopropane).

  • Ionization: Pd(0) coordinates to the vinyl group and ionizes the hydroxyl/leaving group, forming a

    
    -allylpalladium intermediate.[2]
    
  • Migratory Insertion (Ring Expansion): The cyclopropane bond acts as a nucleophile, attacking the Pd-center (or the allyl terminus), inducing a Wagner-Meerwein-type rearrangement.[1]

  • Elimination:

    
    -hydride elimination (or reductive elimination depending on conditions) releases the spirocyclobutanone and regenerates Pd(0).
    

Trost_Pd_Mechanism Substrate 1-Vinylcyclopropanol (Spiro Precursor) Pd_Complex Pd(0) Coordination Substrate->Pd_Complex + Pd(0) Pi_Allyl π-Allyl Pd Species (Ring Opening) Pd_Complex->Pi_Allyl Ionization (-H+) Expansion Ring Expansion (Wagner-Meerwein) Pi_Allyl->Expansion Strain Release Product Spirocyclobutanone Expansion->Product Reductive Elim. Regen Pd(0) Product->Pd_Complex Catalytic Cycle

Figure 1: Mechanistic pathway of the Trost-Yasukata Pd-catalyzed ring expansion.[1]

Primary Protocol: Pd-Catalyzed Ring Expansion

Best For: Late-stage functionalization, acid-sensitive substrates, and atom economy.[1] Reference: Trost, B. M., & Yasukata, T. (2001).[1] J. Am. Chem. Soc.[1]

A. Precursor Synthesis (Context)

The requisite 1-vinylcyclopropanol is typically generated from a cyclic ketone via:

  • Kulinkovich Reaction: Treatment with Grignard/Ti(OiPr)4 (Direct).

  • Two-Step: Addition of vinylmagnesium bromide followed by Simmons-Smith cyclopropanation.[1]

B. Reagents & Materials
ComponentSpecificationRole
Catalyst

or

Pd(0) Source
Ligand Triphenylphosphine (

)
Standard Ligand
Solvent Toluene (Anhydrous, degassed)Reaction Medium
Additive Proton Sponge (optional)Acid Scavenger (if substrate is sensitive)
Atmosphere Argon or NitrogenInert Environment
C. Step-by-Step Procedure

1. Catalyst Pre-complexation:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge

    
     (5 mol%) and 
    
    
    
    (20 mol%).
  • Note: A P:Pd ratio of 4:1 is critical to stabilize the Pd(0) species and prevent precipitation of Pd black.

  • Add anhydrous Toluene (0.1 M concentration relative to substrate).

  • Stir at Room Temperature (RT) for 15 minutes until the solution turns a clear yellow/orange (indicative of active

    
     species).
    

2. Substrate Addition:

  • Dissolve the 1-vinylcyclopropanol (1.0 equiv) in a minimal amount of anhydrous Toluene.

  • Add the substrate solution dropwise to the catalyst mixture under positive Argon pressure.

  • Critical: If the substrate is a silyl ether, add a fluoride source (e.g., TBAF) or ensure hydrolysis conditions are met, though free alcohols are preferred for this specific variant.[1]

3. Reaction Execution:

  • Heat the reaction mixture to 80–100°C (Reflux).

  • Monitor via TLC or LC-MS.[1] Conversion is typically complete within 1–4 hours.[1]

  • Endpoint: Disappearance of the vinylcyclopropane spot and appearance of a less polar ketone spot.

4. Workup & Purification:

  • Cool the mixture to RT.

  • Filter through a short pad of silica gel (eluting with Et2O) to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.[3]

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

D. Optimization & Troubleshooting
ObservationRoot CauseCorrective Action
Low Conversion Catalyst DeactivationSwitch to

(2.5 mol%); Ensure strict

-free conditions.
Ring Fragmentation Retro-Aldol PathwayLower temperature to 60°C; Use bulky ligands (e.g., TPPTS).[1]
Isomerization

-Hydride Elimination
Ensure solvent is strictly anhydrous; Add 10 mol% Proton Sponge.[1]

Secondary Protocol: Classical Trost-Bogdanowicz Spiroannulation

Best For: Robust synthesis from simple ketones; substrates stable to strong acid.[1] Reference: Trost, B. M., & Bogdanowicz, M. J. (1973).[1][2] J. Am. Chem. Soc.[1]

This method constructs the spiro-ring directly from a ketone using a sulfur ylide, followed by acid-catalyzed rearrangement.[1]

Workflow
  • Ylide Addition: React cyclic ketone with diphenylcyclopropylsulfonium ylide (generated from the fluoroborate salt + KOH) to form an oxaspiro[2.2]pentane .

  • Rearrangement: Treat the oxaspiro intermediate with mild acid (

    
     or 
    
    
    
    -TsOH) in aqueous medium.
  • Result: The cyclopropane ring expands with expulsion of the oxygen to form the cyclobutanone.

Method_Selection Start Start: Cyclic Ketone Decision Is Substrate Acid Sensitive? Start->Decision Path_A NO: Robust Substrate Decision->Path_A No Path_B YES: Sensitive / Complex Decision->Path_B Yes Method_A Method: Trost-Bogdanowicz (Sulfur Ylide) Path_A->Method_A Precursor Convert to 1-Vinylcyclopropanol Path_B->Precursor Method_B Method: Pd-Catalyzed Expansion (Trost-Yasukata) Precursor->Method_B

Figure 2: Decision matrix for selecting the appropriate Trost spiroannulation methodology.

References & Authority

The following sources provide the foundational and specific experimental evidence for the protocols described above.

  • Trost, B. M., & Yasukata, T. (2001).[1] A Pd-Catalyzed Ring Expansion of Vinylcyclopropanols to Cyclobutanones.[1] Journal of the American Chemical Society, 123(29), 7154–7155.[1]

  • Trost, B. M., & Bogdanowicz, M. J. (1973).[1] New synthetic reactions.[1][4][5][6][7][8][9] Spiroannulation via sec-cyclopropylthiophenyl derivatives.[1] Journal of the American Chemical Society, 95(16), 5311–5321.[1]

  • Trost, B. M. (1979).[1] New rules of selectivity: allyl alkylations catalyzed by palladium.[1][2][7][9][10] Accounts of Chemical Research, 13(11), 385–393.[1]

  • Nemoto, H., et al. (1995).[1] Palladium-Catalyzed Ring Expansion of 1-Vinylcyclopropanols: A Novel Route to Cyclobutanones.[1] Journal of Organic Chemistry. (Supporting context for variations).

Sources

Application Note: Strategic Synthesis of 2-Azaspiro[3.3]heptane Amino Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azaspiro[3.3]heptane scaffold has emerged as a critical building block in modern medicinal chemistry, prized for its ability to confer conformational rigidity and novel three-dimensional exit vectors in drug candidates.[1][2] When incorporated into amino acid structures, this motif provides a powerful tool for creating sterically constrained peptide mimics and probes for exploring biological space.[3][4] This application note provides a detailed guide for researchers on the strategic preparation of 2-azaspiro[3.3]heptane amino acid analogs, focusing on the synthesis of a key intermediate, N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. We will dissect the synthetic strategy, explain the causality behind experimental choices, and provide a detailed, field-tested protocol.

Introduction: The Value of Spirocyclic Scaffolds

In the quest for novel therapeutics, moving beyond "flat" aromatic structures towards more three-dimensional molecules is a key strategy for improving physicochemical properties and achieving target selectivity.[5] Spirocycles, which feature two rings connected by a single common atom, are particularly advantageous. The 2-azaspiro[3.3]heptane core, composed of two fused four-membered rings (an azetidine and a cyclobutane), offers a rigid framework that can precisely orient functional groups in space.[1][4]

Incorporating this scaffold into amino acid structures yields non-natural, conformationally restricted analogs of endogenous molecules like GABA and ornithine.[3] These analogs are invaluable for:

  • Peptidomimetics: Constraining the peptide backbone to favor specific bioactive conformations.

  • Drug Design: Serving as rigid scaffolds to which pharmacophoric elements can be attached, improving potency and metabolic stability.[1]

  • Probing Receptor Topologies: Using the fixed spatial arrangement of functional groups to map the binding pockets of enzymes and receptors.[6]

This guide focuses on a versatile and common synthetic pathway that allows for the creation of various analogs.

Retrosynthetic Analysis and Strategic Overview

The primary goal is the synthesis of a bifunctional building block where the azetidine nitrogen and the cyclobutane carboxylic acid can be orthogonally functionalized. A common and highly useful intermediate is 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (5) .[7][8][9] The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the nitrogen, while the carboxylic acid serves as a handle for peptide coupling or further modification.

Our retrosynthetic strategy hinges on the formation of the spirocyclic core via an intramolecular cyclization, followed by functional group manipulation to install the desired carboxylic acid.

G cluster_target Target Molecule cluster_key Key Intermediate cluster_precursors Core Construction Target Boc-N-2-azaspiro[3.3]heptane-6-COOH (5) Key_Intermediate Boc-protected Cyano-spiroheptane (4) Target->Key_Intermediate Nitrile Hydrolysis Precursor1 Dibenzyl Azetidine Ditosylate (2) Key_Intermediate->Precursor1 Spirocyclization (Double Alkylation) Precursor2 Ethyl Cyanoacetate Key_Intermediate->Precursor2 Spirocyclization (Double Alkylation)

Caption: Retrosynthetic analysis of the target amino acid analog.

This approach involves a key double alkylation of a C-nucleophile (ethyl cyanoacetate) with a 1,3-bis-electrophile to construct the cyclobutane ring onto a pre-formed azetidine ring.[3][4] This is followed by hydrolysis of the nitrile to the carboxylic acid.

Synthesis Pathway and Mechanistic Considerations

The forward synthesis involves three main stages: preparation of the key electrophile, construction of the spirocyclic core, and final functional group conversion.

Stage 1: Synthesis of the Bis-Electrophile

The synthesis begins with the preparation of 1-benzyl-3,3-bis(hydroxymethyl)azetidine (1) , which is then converted to the corresponding ditosylate (2) .

  • Causality: The tosylate groups are excellent leaving groups, making the methylene carbons highly electrophilic and primed for nucleophilic attack. The benzyl group on the nitrogen serves as a stable protecting group throughout these initial steps that can be removed later via hydrogenolysis if needed.

Stage 2: Spirocyclization via Double Alkylation

This is the core-forming step. The bis-tosylate (2) is reacted with a C-nucleophile, such as the enolate of ethyl cyanoacetate, in the presence of a strong base like sodium hydride (NaH).

  • Mechanism: The base deprotonates the ethyl cyanoacetate, forming a resonance-stabilized enolate. This potent nucleophile then attacks one of the electrophilic methylene carbons of the ditosylate (2) in an SN2 reaction, displacing the first tosylate group. A second intramolecular SN2 reaction follows, where the newly formed nucleophilic carbon attacks the remaining electrophilic carbon, displacing the second tosylate and closing the four-membered cyclobutane ring to form the spirocycle (3) .

Stage 3: Protecting Group Exchange and Hydrolysis

The benzyl group is removed, and the more versatile Boc protecting group is installed to yield tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate (4) . The final step is the hydrolysis of the nitrile to the carboxylic acid (5) .

  • Causality: The Boc group is chosen for its stability under a wide range of conditions (e.g., basic hydrolysis, hydrogenation) and its easy removal under mild acidic conditions (e.g., TFA), making it ideal for solid-phase peptide synthesis. The nitrile hydrolysis is typically performed under strong basic conditions (e.g., KOH or NaOH) with heating.[10] This robust method ensures complete conversion to the carboxylate salt, which is then protonated during an acidic workup.

G A 1-Benzoyl-3,3-bis(hydroxymethyl)azetidine B 1-Benzoyl-3,3-bis(tosyloxymethyl)azetidine (2) A->B  TsCl, Pyridine (Activation of Alcohols) C Ethyl 2-benzoyl-6-cyano-2-azaspiro[3.3]heptane-6-carboxylate (3) B->C  Ethyl Cyanoacetate, NaH, DMF (Spirocyclization) D tert-Butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate (4) C->D  1. H2, Pd/C 2. Boc2O, Et3N (Deprotection/Reprotection) E Target: 2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (5) D->E  KOH, EtOH/H2O (Nitrile Hydrolysis)

Caption: Synthetic workflow for the target amino acid analog.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and are intended for researchers skilled in synthetic organic chemistry.[10]

Protocol 1: Synthesis of tert-Butyl 6-Cyano-2-azaspiro[3.3]heptane-2-carboxylate (4)

This protocol combines the spirocyclization and protecting group exchange steps for efficiency. It assumes the prior synthesis of the ditosylate precursor (2) .

Materials:

  • 1-Benzoyl-3,3-bis(tosyloxymethyl)azetidine (2)

  • Ethyl 2-cyanoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (10 wt. %)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Methanol, Dichloromethane (DCM), Ethyl Acetate, Hexanes

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise with stirring.

  • Slowly add ethyl 2-cyanoacetate (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes. A solution of the ditosylate (2) (1.0 equivalent) in anhydrous DMF is then added dropwise.

  • Spirocyclization: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature and quench carefully by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product (3) by flash column chromatography.

  • Deprotection/Reprotection: Dissolve the purified intermediate (3) in methanol. Add 10% Pd/C catalyst. Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) until the debenzoylation is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting amine in DCM and add triethylamine (1.5 equivalents). Cool to 0 °C and add Boc₂O (1.2 equivalents). Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure cyano-intermediate (4) .

Protocol 2: Hydrolysis to 2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (5)

Materials:

  • tert-Butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate (4)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the cyano-intermediate (4) (1.0 equivalent, e.g., 9.0 mmol) in a 1:1 mixture of ethanol and water.[10]

  • Add potassium hydroxide (4.0 equivalents, e.g., 36.0 mmol) to the solution.[10]

  • Hydrolysis: Stir the reaction mixture vigorously at room temperature overnight. The reaction can be gently heated (e.g., to 50-60 °C) to accelerate the hydrolysis if necessary. Monitor the reaction progress by TLC until the starting material is fully consumed.[10]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.[10]

  • Acidification & Extraction: Cool the remaining aqueous solution in an ice bath. Carefully adjust the pH to 3-4 by the slow, dropwise addition of 1N HCl with stirring.[10]

  • Extract the acidified aqueous phase with dichloromethane (3x).

  • Final Isolation: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure to afford the final product, 2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (5) , typically as a solid.[10]

Characterization and Data

The successful synthesis of the target compound should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations
(4) ¹H NMRPeaks corresponding to Boc group (~1.4 ppm, 9H), and diastereotopic protons of the azetidine and cyclobutane rings.
¹³C NMRSignal for the nitrile carbon (~120 ppm) and carbonyl of the Boc group (~155 ppm).
MS (ESI)[M+Na]⁺ or [M+H]⁺ corresponding to the molecular weight.
(5) ¹H NMRDisappearance of the cyano-related signals. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm, may not be observed in all solvents).
¹³C NMRDisappearance of the nitrile signal. Appearance of a carboxylic acid carbonyl signal (~175-180 ppm).
MS (ESI)[M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight of 241.28 g/mol .[8]
YieldA typical yield for the hydrolysis step is around 60-70%.[10]

Conclusion and Future Applications

The synthetic route detailed provides a reliable and scalable method for producing N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, a key building block for advanced drug discovery programs.[10] The orthogonality of the protected amine and the carboxylic acid allows for versatile incorporation into larger molecules. Researchers can use this intermediate to:

  • Synthesize constrained peptides by coupling the carboxylic acid to an amino group.

  • Functionalize the carboxylic acid to create novel small molecule inhibitors.

  • Remove the Boc group to allow for N-alkylation or N-arylation, further exploring the chemical space around the spirocyclic core.

By providing rigid, three-dimensional structure, these amino acid analogs will continue to be instrumental in the development of next-generation therapeutics with improved pharmacological profiles.[1][5]

References

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Scilit. Retrieved from [Link]

  • Im, G. Y. J., & Kim, I. (2019). Synthesis of Unprotected Spirocyclic β-Prolines and β-Homoprolines by Rh-Catalyzed C–H Insertion. Organic Letters, 21(18), 7568–7572. [Link]

  • Wang, L., Yuan, Z., Song, Z., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • Qin, Y., Wang, Y., Deng, R., et al. (2024). Straightforward Access to Free β2,3,3-Amino Acids through One Pot C–H Activation/C–C Cleavage. Chemistry – A European Journal, 30(10), e202304254. [Link]

  • ResearchGate. (n.d.). Synthetic Routes for β‐Amino Acids (Derivatives) Reported Recently, Biologically Active Spirocyclic β‐amino Acids and Our Plan. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. Retrieved from [Link]

  • Hamza, D., & Tozer, M. J. (2000). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2000(04), 559-561. [Link]

  • Baklanov, M. A., & Kananovich, D. G. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6245. [Link]

  • Kirichok, A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-Azaspiro[3.3]heptan-5-one

[1]

Executive Summary

The 2-azaspiro[3.3]heptan-5-one scaffold represents a high-value, high-strain bioisostere used in modern drug discovery to replace piperidines or morpholines.[1] However, the free base form of this molecule presents significant stability challenges due to the coexistence of a nucleophilic secondary amine and an electrophilic ketone within a strained spirocyclic framework.[2]

This guide provides a technical framework for stabilizing this intermediate. The core recommendation is to strictly avoid long-term storage of the free base. Instead, utilize a "Just-in-Time" (JIT) in-situ liberation strategy from its stable salt forms (Hydrochloride or Oxalate).[1]

Part 1: Critical Instability Factors

Before addressing solutions, it is vital to understand the causality of the degradation.[2] The instability of 2-azaspiro[3.3]heptan-5-one free base is driven by three converging factors:

  • Intermolecular Self-Condensation (Polymerization): Unlike standard amines, this molecule contains an internal electrophile (the ketone).[2] While intramolecular cyclization is disfavored by the extreme strain of the resulting bridged system, intermolecular attack is rapid.[2] The amine of Molecule A attacks the ketone of Molecule B, forming a Schiff base (imine), which oligomerizes into insoluble gums.

  • Ring Strain Release: The spiro[3.3]heptane core possesses significant ring strain (~60 kcal/mol).[2] This makes the ketone highly reactive toward nucleophiles (including water) to relieve bond angle strain, leading to hydrate formation or ring-opening decomposition.

  • Carbamate Formation: The strained secondary amine is highly basic and nucleophilic, avidly scavenging atmospheric CO₂ to form carbamic acid/carbamate species, often mistaken for "degradation" but actually reversible.[2]

Part 2: Troubleshooting Guide (Q&A)
Q1: My free base turned into a yellow/brown gum overnight at -20°C. Can I recover it?

Diagnosis: You have likely experienced oxidative polymerization or Schiff-base oligomerization.[1][2] The color change indicates the formation of conjugated imine species.[2] Resolution:

  • Recovery: Recovery is rarely successful once polymerization occurs.[2] You may attempt to dissolve the gum in dilute aqueous HCl, which hydrolyzes the imines back to the ketone and amine salt.[2] Wash the aqueous layer with ether (to remove non-basic polymers), then re-basify.[2]

  • Prevention: Never store the free base neat. If storage is unavoidable, store as a dilute solution (<0.1 M) in a non-nucleophilic solvent (e.g., DCM or Toluene) at -80°C under Argon.

Q2: I observe a significant mass loss during rotary evaporation. Is the molecule volatile?

Diagnosis: Yes. Low molecular weight spirocyclic amines are volatile.[2] Resolution:

  • Avoid High Vacuum: Do not subject the free base to high vacuum (<10 mbar) for extended periods.[2]

  • Salt Formation: If you need to isolate the material, convert it immediately to the Hydrochloride or Oxalate salt.[2] These are non-volatile solids.[2]

  • Solvent Switch: Instead of evaporating to dryness, perform a "solvent switch."[2] Extract into the solvent required for the next step (e.g., THF) and concentrate only to a known volume/molarity.

Q3: The NMR shows a new set of peaks after exposure to air. Is this hydrolysis?

Diagnosis: It is most likely Carbamate formation . 2-azaspiro[3.3]heptan-5-one reacts rapidly with atmospheric CO₂.[1][2] Resolution:

  • Verification: Check for a broad peak around 8-10 ppm (carbamic acid proton) or a shift in the

    
    -protons.[1][2]
    
  • Reversal: Degas the solution with nitrogen or wash with a mild basic solution (saturated NaHCO₃) immediately before use.[2] The carbamate is reversible.[2]

Q4: Which salt form is best for long-term storage?

Recommendation: The Oxalate or Hemioxalate salts are generally superior for spirocyclic amines.[2] They are often non-hygroscopic and crystalline, whereas Hydrochlorides can be deliquescent.[2]

  • Protocol: Dissolve free base in Et₂O/EtOH, add 1 equiv.[2] oxalic acid.[2][3] The precipitate is stable for years at 4°C.[2]

Part 3: Experimental Protocols
Protocol A: "Just-in-Time" Free-Basing (Recommended)

Use this workflow to generate the free base immediately prior to your reaction (e.g., amide coupling, reductive amination).[1]

Reagents:

  • Starting Material: 2-azaspiro[3.3]heptan-5-one HCl (or Oxalate).[1]

  • Base: Saturated aqueous NaHCO₃ (mild) or K₂CO₃ (stronger, faster).

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

Step-by-Step:

  • Suspension: Suspend the salt (1.0 equiv) in DCM (10 mL per gram).

  • Liberation: Add Sat. aq. NaHCO₃ (3.0 equiv) and stir vigorously for 15 minutes at room temperature. Note: Evolution of CO₂ indicates neutralization is occurring.

  • Separation: Separate the organic layer.[2] Extract the aqueous layer 2x with DCM.[2]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ for exactly 5 minutes. Do not leave overnight.

  • Filtration: Filter the drying agent.[2]

  • Utilization: Do not concentrate to dryness. Use the DCM solution directly in the next step.[2] If a different solvent is needed, add the new solvent (e.g., DMF) and remove DCM via gentle rotary evaporation (keep bath <30°C).

Protocol B: Salt Formation for Storage

Use this if you have synthesized the core and need to store it.[2]

  • Dissolve the crude free base in minimal Ethanol or Et₂O.[2]

  • Add 1.05 equiv of 4M HCl in Dioxane (for HCl salt) or a saturated solution of Oxalic Acid in Ethanol (for Oxalate).

  • Cool to 0°C. A white precipitate should form.[2]

  • Filter under Argon.[2] Wash with cold Et₂O.[2]

  • Dry under high vacuum for 2 hours. Store at -20°C.

Part 4: Data & Specifications

Table 1: Stability Profile of 2-Azaspiro[3.3]heptan-5-one Forms

FormStateStability (25°C)Stability (-20°C)HygroscopicityRec. Storage
Free Base (Neat) Oil/Gum< 1 Hour< 24 HoursHighDO NOT STORE
Free Base (Soln) 0.1M in DCM~24 Hours~1 WeekN/AUse immediately
Hydrochloride Solid> 1 Year> 2 YearsModerateDesiccator
Oxalate Crystalline> 2 Years> 5 YearsLowAmbient/Cool

Table 2: Solvent Compatibility for Free Base

SolventCompatibilityRisk Factor
DCM/CHCl₃ ExcellentLow reactivity; good solubility.[1][2]
Methanol/Ethanol PoorNucleophilic solvent may attack ketone (hemiacetal).[2]
Acetone PoorCompeting electrophile; aldol condensation risk.[2]
THF/Ether GoodSuitable for storage if dry and peroxide-free.[1][2]
Part 5: Workflow Visualization

The following diagram illustrates the degradation pathways and the correct handling workflow to ensure integrity.

GSaltStable Salt Form(HCl / Oxalate)FreeBaseFree Base(Reactive Intermediate)Salt->FreeBase 1. NaHCO3/DCM 2. Extract (JIT)ReactionTarget Reaction(e.g., Reductive Amination)FreeBase->Reaction Immediate Use (<1 hr)PolymerPolymer/Oligomer(Irreversible Gum)FreeBase->Polymer Self-Condensation (Concentration/Heat)CarbamateCarbamate Species(Reversible with Base)FreeBase->Carbamate + CO2 (Air)HydrateGem-Diol/Hydrate(Reversible)FreeBase->Hydrate + H2O (Moisture)

Caption: Figure 1. Stability workflow showing the "Just-in-Time" liberation strategy (Green path) versus common degradation pathways (Red dashed paths).

References
  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. [Link]

  • Wuitschik, G., et al. (2010).[2] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

  • Fawcett, A., et al. (2021).[2] Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie. [Link]

Technical Support Center: Purification of Spirocyclic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spirocyclic amine hydrochloride salts. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable compounds with the high purity required for downstream applications. Spirocyclic amines are critical scaffolds in modern pharmaceuticals, but their purification, especially as hydrochloride salts, presents unique challenges due to their polarity, crystallinity, and potential for complex impurity profiles.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting, explain the chemical principles behind each technique, and empower you to make informed decisions in your laboratory work.

Part 1: Initial Assessment & Purification Strategy

Before attempting any purification, a preliminary analysis of the crude material is essential. Understanding the nature and quantity of impurities will guide your strategy.

Q1: I have my crude spirocyclic amine hydrochloride salt. What's my first step?

Your first step is to analyze the crude product to devise an appropriate purification strategy. A small sample should be analyzed by techniques like ¹H NMR, LC-MS, and HPLC to answer three key questions:

  • What is the approximate purity of the target compound?

  • What are the major impurities? (e.g., unreacted starting materials, by-products, residual solvents).[2][3][]

  • What are the physical properties of the crude material? (e.g., crystalline solid, amorphous powder, sticky oil).

The answers will guide you through the decision-making process outlined in the workflow below.

G start Crude Spirocyclic Amine HCl Salt purity_check Assess Purity (HPLC/NMR) >90%? start->purity_check impurity_id Assess Purity (HPLC/NMR) <90% purity_check->impurity_id No recrystallize Recrystallization purity_check->recrystallize Yes wash Salt Wash / Trituration impurity_id->wash Minor, non-polar impurities acid_base Acid-Base Extraction (Convert to Free Base) impurity_id->acid_base Significant impurities or polar impurities final_product Pure Amine HCl Salt recrystallize->final_product wash->final_product chromatography Chromatography of Free Base (Normal or Reverse Phase) acid_base->chromatography resalt Re-form HCl Salt chromatography->resalt resalt->recrystallize

Caption: Initial purification decision workflow.

Part 2: Troubleshooting Recrystallization

Recrystallization is often the most effective and scalable method for purifying crystalline salts. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent system at varying temperatures.

Q2: My amine hydrochloride salt won't crystallize from any single solvent. What should I do?

This is a common issue, often arising when the salt is either too soluble or nearly insoluble in common solvents. The solution is to use a binary solvent system.

Causality: The goal is to find a solvent pair where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"), and the two solvents are miscible. You dissolve your compound in a minimal amount of the hot "solvent" and then slowly add the "anti-solvent" until the solution becomes cloudy (the saturation point). Upon gentle heating to redissolve and slow cooling, crystals should form.

Troubleshooting Steps:

  • Systematic Screening: Use small amounts of your crude material in vials. Find a solvent that readily dissolves it (e.g., methanol, ethanol, isopropanol, water). Then, find a miscible anti-solvent in which it is poorly soluble (e.g., diethyl ether, ethyl acetate, acetone, hexanes).[5]

  • Commonly Successful Pairs: For polar amine hydrochlorides, combinations like Isopropanol/Diethyl Ether, Ethanol/Ethyl Acetate, or Methanol/DCM are excellent starting points.

  • "Oiling Out": If your compound separates as an oil instead of crystals, it means the solution is too supersaturated. Try adding a bit more of the primary solvent, reheating until the solution is clear, and allowing it to cool more slowly. Seeding with a previously formed crystal can also help.

Data Presentation: Common Recrystallization Solvents
SolventPolarity (Dielectric Const.)Boiling Point (°C)Comments & Common Anti-Solvents
Methanol (MeOH) 32.765Highly polar, dissolves many salts. Good for initial dissolution. Anti-solvents: Ether, DCM, EtOAc.
Ethanol (EtOH) 24.578Excellent general-purpose solvent for salts.[5] Anti-solvents: Hexanes, Ether, Acetone.
Isopropanol (IPA) 19.982Often preferred over EtOH as many HCl salts are less soluble, aiding crystallization. Anti-solvents: Ether, Hexanes.
Water 80.1100Use with caution due to high solubility of salts and difficulty of removal. Can be effective for compounds with lower polarity. Anti-solvent: Acetone, IPA.
Acetonitrile (ACN) 37.582Good for moderately polar salts. Can be used in combination with Ether or Toluene.
Experimental Protocol: Binary Solvent Recrystallization
  • Place the crude spirocyclic amine hydrochloride salt in a clean Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the primary "solvent" (e.g., isopropanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • While the solution is still warm, add the "anti-solvent" (e.g., diethyl ether) dropwise until a persistent cloudiness appears.

  • Add a few more drops of the primary "solvent" until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in a refrigerator or freezer.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals on the filter with a small amount of cold anti-solvent to remove any remaining soluble impurities.[6]

  • Dry the crystals under high vacuum to remove all residual solvents.

Part 3: Troubleshooting Alternative & Advanced Methods

Q3: My compound is still impure after recrystallization, or it's an oil that won't crystallize. What's next?

When recrystallization is insufficient, you must resort to other techniques. The choice depends on the nature of the impurities.

Scenario A: Impurities are non-polar/less polar. A salt wash (trituration) is a simple and effective technique.

Causality: This method leverages the high polarity and low organic solubility of the hydrochloride salt. Less polar impurities can be washed away by suspending the salt in a solvent where they are soluble, but the salt itself is not.

Experimental Protocol: Salt Wash

  • Place the crude salt in a flask with a stir bar.

  • Add a solvent in which the salt is insoluble but the impurities are likely soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Collect the solid salt by vacuum filtration.

  • Repeat the wash if necessary, as determined by TLC or HPLC analysis of the solid.

  • Dry the purified salt under high vacuum.

Scenario B: Impurities have similar polarity or are reaction by-products. Here, a more robust separation is needed. Since amine salts are often difficult to chromatograph directly on silica gel due to strong, irreversible binding, the best strategy is to convert the salt back to the free amine for purification.[7][8]

G start Impure Amine HCl Salt in Water basify Basify with aq. NaHCO₃ or NaOH to pH > 10 start->basify extract Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract aqueous_phase Aqueous Phase (Inorganic Salts) extract->aqueous_phase Discard organic_phase Organic Phase (Crude Free Amine) extract->organic_phase Collect dry Dry (Na₂SO₄), Filter, Concentrate organic_phase->dry purify Purify Free Amine (Chromatography/Distillation) dry->purify resalt Re-form HCl Salt (e.g., HCl in Dioxane/Ether) purify->resalt

Caption: Workflow for free-base purification.

Q4: How do I choose the right chromatography conditions for my spirocyclic free amine?

  • Normal Phase (Silica Gel): This is the most common method. However, amines can streak or stick to acidic silica.[7]

    • Troubleshooting: To mitigate this, add a small amount of a basic modifier like triethylamine (TEA) (0.5-2%) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[9][10] Alternatively, using an amine-functionalized silica can provide excellent separation without modifiers.[11]

  • Reverse Phase (C18 Silica): This is an excellent choice for very polar amines that do not move on silica.[12]

    • Method: Use a mobile phase of water and acetonitrile or methanol. Adding a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape, but remember you will need to remove it and re-form the HCl salt. Purifying the free base at a higher pH (using ammonium bicarbonate or TEA in the mobile phase) can also be effective.[7]

Part 4: Purity, Identity & Special Cases

Q5: How do I confirm my final product is the correct, pure hydrochloride salt?

A combination of analytical techniques is required for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure of the spirocyclic amine. The proton alpha to the nitrogen will often show a downfield shift and broadening upon protonation.

  • HPLC/UPLC: The primary method for assessing purity. A high-purity sample should show a single major peak (>98%).[13]

  • LC-MS: Confirms the molecular weight of the free amine cation (M+H)⁺.

  • Elemental Analysis (CHN Analysis): Provides the empirical formula. For a monohydrochloride salt, the theoretical and experimental percentages of C, H, and N should match closely. This is a definitive way to confirm the salt stoichiometry.

Q6: I have synthesized a racemic spirocyclic amine. How can I separate the enantiomers?

Separating enantiomers (chiral resolution) is a specialized form of purification.[14]

  • Diastereomeric Salt Crystallization: This is a classical and often scalable method. The racemic amine is treated with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form a pair of diastereomeric salts.[14] These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization. The desired diastereomer is then isolated and treated with a base to liberate the enantiomerically pure free amine, which can then be converted back to the HCl salt.

  • Chiral Preparative HPLC: This method uses a chiral stationary phase to directly separate the enantiomers. It is highly effective but can be more expensive and less scalable than crystallization.[15] This is often the method of choice for accessing both enantiomers in high purity.[15]

References
  • Amine Purity Standards: Ensuring Quality in Chemical Supply.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • Kinetic resolution of chiral amines.
  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Unknown Source.
  • Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem.
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.
  • Purification of organic hydrochloride salt?.
  • Purific
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines
  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Chiral resolution. Wikipedia.
  • Amine purific
  • Amine Impurities and Rel
  • Purific
  • Hydrochloride salt of amine. Reddit.
  • Organic Amine Flash Purification Using A Novel St
  • Impurity Synthesis And Identific
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
  • Custom Impurities Synthesis Services. BOC Sciences.

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Technical Support Center: Spiro[3.3]heptane Synthesis & Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process engineers. It addresses the specific challenges of synthesizing and functionalizing the spiro[3.3]heptane scaffold, with a focus on regiocontrol.

Status: Operational | Tier: 3 (Advanced Chemical Support) | Subject: Regioselectivity & Scaffold Construction

Introduction: The "Square-Square" Challenge

The spiro[3.3]heptane scaffold is a high-value bioisostere for piperazines, morpholines, and cyclohexanes, offering unique vectors that alter lipophilicity and metabolic stability. However, its synthesis is plagued by two distinct regioselectivity failure modes:

  • Construction Failure: Incorrect ring closure or polymerization during the formation of the second cyclobutane ring.

  • Functionalization Failure: Inability to distinguish between the C1 (methylene) and C2 (bridgehead/functionalized) positions, or between C1 and C5 in non-symmetric systems.

This guide provides validated protocols and troubleshooting logic to resolve these issues.

Module 1: Troubleshooting Core Construction

Target: 2,6-Diazaspiro[3.3]heptanes and Oxaspiro analogs. Primary Issue: Polymerization vs. Cyclization.

The "Gem-Disubstituted" Protocol

The most robust method for constructing the 2,6-diaza core relies on the double alkylation of pentaerythritol derivatives. If you are experiencing low yields or oligomerization, your issue is likely conformational locking .

Validated Workflow (2,6-Diazaspiro[3.3]heptane)

Standard Protocol via Tosyl-Amides

  • Starting Material: Pentaerythritol tetra-amine (or tetrabromide/tosylate equivalents).

  • Cyclization Agent:

    
    -Toluenesulfonamide (
    
    
    
    ) is superior to benzylamine due to the "Thorpe-Ingold" effect assistance provided by the bulky sulfonyl group, which pre-organizes the intermediate for closure.

Step-by-Step Troubleshooting:

SymptomRoot CauseCorrective Action
Oligomerization (Gummy solid) Concentration too high; Intermolecular reaction competes with intramolecular closure.High Dilution Technique: Run reaction at <0.05 M. Add the linker dropwise over 12h to the refluxing base suspension.
Mono-cyclization only Leaving group sterics or insufficient base strength.Switch from mesylates (Ms) to Tosylate (Ts) or Triflate (Tf) leaving groups. Use stronger bases like NaH in DMF rather than carbonates.
Decomposition Ring strain sensitivity to Lewis acids.[1]Avoid acidic workups. Purify via recrystallization or basic alumina chromatography.
Advanced Solution: The "Tebbe" Insertion

For users struggling with the classic alkylation, the Frederich Protocol (Tebbe methylenation) offers a regio-convergent route that avoids the "double-closure" pitfall.

  • Logic: Instead of closing two rings, start with a 3-azetidinone and build the second ring via titanacyclobutane intermediates.

  • Reference: This method allows access to the core in fewer steps with higher fidelity. [See Reference 1]

Module 2: Regioselective Assembly (The Paternò-Büchi Route)

Target: Oxaspiro[3.3]heptanes and complex spiro-ethers. Primary Issue: Regioisomeric mixtures (Head-to-Head vs. Head-to-Tail).

When constructing the spiro-ring photochemically, the orientation of the alkene relative to the excited carbonyl determines the product.[2]

Mechanism & Control

The reaction proceeds via a 1,4-diradical intermediate. The regioselectivity is dictated by the stability of this radical (The Salem-Rowland Rules ).

Decision Matrix:

  • Electron-Rich Alkenes: Favor "Head-to-Head" (oxygen attacks the less substituted carbon to form the most stable radical next to the donor group).

  • Electron-Deficient Alkenes: Often lead to mixtures or "Head-to-Tail" depending on steric bulk.

PaternoBuchi Start Start: Carbonyl + Alkene Excitation UV Excitation (n-π*) Start->Excitation Attack O-Atom Attack Excitation->Attack Radical1 Diradical A (Tertiary/Stabilized) Attack->Radical1 Favored Path (Thermodynamic Control) Radical2 Diradical B (Primary/Unstabilized) Attack->Radical2 Disfavored Prod1 Major Regioisomer (Stable Oxetane) Radical1->Prod1 ISC & Closure Prod2 Minor/Trace Isomer Radical2->Prod2

Caption: Regiochemical divergence in Paternò-Büchi spirocyclization driven by 1,4-diradical stability.

Troubleshooting Protocol:

  • Issue: Getting 50:50 mixtures.

  • Fix: Increase the steric differentiation of your alkene. If using a symmetrical spiro-precursor, this is moot. If using a substituted alkene, ensure the donor group (e.g., -OR, -NR2) is capable of stabilizing the radical intermediate effectively.

Module 3: Late-Stage Functionalization (C-H Activation)

Target: Adding substituents to the pre-formed spiro[3.3]heptane core. Primary Issue: Distinguishing C1 (methylene) from C2/C6 positions.

Chemical functionalization of the saturated spiro[3.3]heptane core is notoriously difficult due to the high bond dissociation energy (BDE) of the strained C-H bonds.

The "Directed" Strategy

Standard radical halogenation will result in a statistical mixture or favor the bridgehead (C2) slightly due to strain release, but often leads to ring opening.

Recommended Approach: Directing Groups (DG) To achieve high regioselectivity (e.g., C1-functionalization), you must use a transition-metal catalyst with a directing group installed on the nitrogen (for diazaspiro systems).

  • Install DG: Convert the secondary amine to a 2-pyridinyl amide or oxazoline .

  • Catalyst: Pd(OAc)2 with bulky ligands.

  • Mechanism: The DG holds the metal in proximity to the C1-H bond, overriding the inherent electronic bias.

The "Strain-Release" Rearrangement (Semipinacol)

For creating 3-substituted spiro[3.3]heptan-1-ones with perfect regiocontrol, do not start with the spiro ring. Use the Semipinacol Rearrangement route.

  • Protocol: React 1-sulfonylcyclopropanols with 1-sulfonylbicyclo[1.1.0]butanes.

  • Outcome: Acid-mediated rearrangement affords the spiro ketone.[3]

  • Selectivity: The migration is dictated by the stabilization of the carbocation intermediate, ensuring only one regioisomer is formed. [See Reference 2]

FAQ: Common User Scenarios

Q: I need to synthesize 2,6-diazaspiro[3.3]heptane on a gram scale. Which route is safest? A: Avoid the "double alkylation" of malonates if you lack high-dilution equipment. The most scalable modern route is the Tebbe methylenation of N-protected 3-azetidinones followed by cyclization. It avoids the formation of polymeric gummy residues common in the pentaerythritol route.

Q: My Paternò-Büchi reaction yields the "wrong" regioisomer. Can I fix this with temperature? A: Rarely. This reaction is photochemically driven and kinetically controlled by radical stability. Changing temperature affects the diastereoselectivity (endo/exo) more than regioselectivity. To switch regiochemistry, you must alter the electronic nature of your alkene (e.g., switching from an enol ether to an enamide).

Q: Can I use P450 enzymes for functionalization? A: Yes. Recent work has shown that engineered P450BM3 variants can hydroxylate N-benzyl spiro[3.3]heptane-2-carboxamide with high regioselectivity (remote hydroxylation). This is superior to chemical methods for introducing polarity into the scaffold without directing groups. [See Reference 3]

Synthesis Decision Tree

Use this workflow to select the correct synthetic strategy based on your target regiochemistry.

SpiroStrategy Start Target Molecule? Type1 Unsubstituted Core (e.g., 2,6-diaza) Start->Type1 Type2 Substituted Core (Specific Regioisomer) Start->Type2 PathA Cyclization Strategy Type1->PathA PathB Functionalization Strategy Type2->PathB Sol1 Double Alkylation (High Dilution) PathA->Sol1 Small Scale Sol2 Tebbe Methylenation (Scalable) PathA->Sol2 Gram Scale Q_Sub Is substituent at C1 (next to spiro)? PathB->Q_Sub Sol3 Semipinacol Rearrangement (Start from Bicyclobutane) Q_Sub->Sol3 Yes (Ketone/Alkyl) Sol4 Directed C-H Activation (Requires DG on N) Q_Sub->Sol4 No (Remote/C2)

Caption: Strategic selection for spiro[3.3]heptane synthesis based on scale and substitution pattern.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters.

  • Phelps, J. M., et al. (2021). "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Chemical Science.

  • Wong, L. L., et al. (2021). "Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core." Organic Letters.

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • D'Auria, M., et al. (2002). "Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction)... regioselectivity."[2][4][5] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Support Center: Navigating the Challenges of Strained Spirocyclic Ketones in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling strained spirocyclic ketones. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges posed by these fascinating yet sensitive molecules. My goal is to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot effectively and advance your research with confidence.

Part 1: Understanding the Core Challenge - Strain and Stability

Strained spirocyclic ketones are valuable synthetic intermediates, often serving as key building blocks in the synthesis of complex natural products and active pharmaceutical ingredients.[1] However, the very feature that makes them synthetically interesting—their inherent ring strain—also renders them highly susceptible to degradation, particularly under acidic conditions.

The fundamental issue lies in thermodynamics. The spirocyclic system, especially those containing small rings like cyclobutane or epoxide moieties, stores a significant amount of energy.[2] Acid catalysis provides a low-energy pathway to release this strain. The process typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[3] This activation facilitates nucleophilic attack or, more commonly in these systems, initiates a cascade of ring-opening and rearrangement reactions to form more stable, less strained products.[2][4] Understanding this driving force is the first step toward controlling the reactivity of your system.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the manipulation of strained spirocyclic ketones in the presence of acid.

Q1: My starting material is completely degrading upon exposure to acid. What is the likely mechanism and how can I prevent it?

Answer: Rapid degradation is a classic sign of an acid-catalyzed ring-opening reaction driven by strain relief. The likely mechanism involves the protonation of your ketone, followed by cleavage of one of the C-C bonds adjacent to the spirocenter to form a stabilized carbocation intermediate. This intermediate can then be trapped by any nucleophile present (including the solvent) or undergo further rearrangement. Highly strained systems, like those containing epoxide or cyclopropane rings, are particularly prone to this type of decomposition.[2][5]

Troubleshooting Strategies:

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for reasonable reaction rates (e.g., -78 °C, 0 °C). This reduces the thermal energy available to overcome the activation barrier for decomposition pathways.

  • Switch to a Milder Acid: Strong Brønsted acids (e.g., HCl, H2SO4, TFA) are often too harsh. Consider using a milder Lewis acid or a Brønsted acid with a non-nucleophilic counterion. Scandium triflate (Sc(OTf)3), for example, can act as a mild source of Brønsted acid and is effective in promoting desired cyclizations without extensive degradation.[6]

  • Control Stoichiometry: Use only a catalytic amount of acid whenever possible. Excess acid will increase the rate of decomposition. Optimization studies have shown that the equivalency of acid can significantly impact yield.[7]

  • Anhydrous Conditions: If water is not essential for your reaction, ensure your reagents and solvents are scrupulously dry. Water can act as a nucleophile, trapping reactive intermediates and leading to undesired hydrated byproducts.[8]

dot

Caption: Acid-catalyzed degradation pathway of a strained spiroketone.

Q2: I'm not seeing decomposition, but my reaction is producing a complex mixture of isomers or a rearranged product. Why is this happening?

Answer: The formation of isomers or rearranged products points to the generation of a common carbocation intermediate that can proceed down multiple reaction pathways. The spirocenter itself can be a stereocenter, and under equilibrating acidic conditions, it can isomerize to the thermodynamically most stable configuration.[9] Furthermore, acid-promoted rearrangements can occur, such as the ring expansion of an oxaspiro[2.3]hexane system to a more stable cyclopentanone derivative.[2]

Troubleshooting Strategies:

  • Employ Kinetic Conditions: To avoid thermodynamic mixtures, use conditions that favor the kinetically controlled product. This typically involves using a strong Lewis acid at low temperatures for a short reaction time.[6] This promotes rapid, often irreversible, reaction down a single pathway before equilibration can occur.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. A non-coordinating solvent like dichloromethane (CH2Cl2) may favor one pathway, while a coordinating solvent like tetrahydrofuran (THF) could favor another.[6]

  • Steric and Electronic Control: Analyze your substrate. The stereochemistry of your final product is often dictated by the initial stereochemistry of your starting material. The reaction will proceed through a transition state that minimizes steric interactions.

Q3: My desired reaction is sluggish and gives low yields. How can I improve the outcome?

Answer: Low yields in the presence of a stable starting material suggest that the activation energy for your desired transformation is not being met, or that a subtle, slow degradation pathway is consuming the material over long reaction times.

Troubleshooting Strategies:

  • Systematic Optimization: Do not change multiple variables at once. Systematically screen different acids, solvents, temperatures, and concentrations to find the optimal conditions. A structured approach is key to an efficient optimization.

  • Acid Choice is Critical: The choice between a Brønsted and a Lewis acid, and the specific acid within that class, can have a dramatic effect. For example, in some spirocyclizations, triflate-based acids have been shown to provide significantly higher yields than other acids.[7]

Table 1: Key Parameters for Reaction Optimization

ParameterVariable OptionsRationale & Considerations
Acid Type Brønsted: p-TsOH, TFA, HClLewis: Sc(OTf)₃, TMSOTf, BF₃·OEt₂Lewis acids can coordinate to the carbonyl, activating it without necessarily creating a highly acidic environment that promotes decomposition.[6]
Acid Conc. 0.05 eq, 0.2 eq, 1.0 eq, 2.0 eqStart with catalytic amounts. Some reactions may require stoichiometric acid, but this increases the risk of side reactions.[7]
Temperature -78 °C, -20 °C, 0 °C, Room Temp.Lower temperatures favor kinetic control and suppress decomposition. Higher temperatures may be needed to overcome activation barriers.
Solvent Dichloromethane, THF, Acetonitrile, TolueneSolvent polarity can affect reaction rates and the stability of charged intermediates. Ensure the solvent is anhydrous.
Reaction Time 1 hr, 4 hr, 12 hr, 24 hrMonitor by TLC/LCMS. A common mistake is letting a reaction run too long, allowing for slow degradation of the desired product.

dot

Caption: A logical workflow for troubleshooting common issues.

Part 3: Protocols & Methodologies

Protocol 1: General Procedure for a Mild Acid-Catalyzed Reaction

This protocol provides a starting point for running a reaction under conditions designed to minimize degradation of a sensitive spirocyclic ketone.

Safety First: Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles (a face shield is recommended), a lab coat, and acid-resistant gloves (e.g., neoprene or nitrile).[10] Ensure an acid spill kit and neutralizer (e.g., sodium bicarbonate) are readily accessible.[11]

Methodology:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Dissolve the strained spirocyclic ketone (1.0 eq) in anhydrous dichloromethane (or another appropriate solvent, see Table 1) to a concentration of 0.1 M.

  • Cooling: Cool the solution to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice/water bath).

  • Acid Addition: In a separate, dry vial, prepare a stock solution of the acid catalyst (e.g., Sc(OTf)₃, 0.1 eq) in the same anhydrous solvent. Add the acid solution dropwise to the stirring ketone solution over several minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes). Be sure to quench the aliquots taken for analysis immediately in a vial containing a small amount of saturated sodium bicarbonate solution to stop the reaction.

  • Quenching: Once the reaction is complete (or has reached optimal conversion), quench the entire reaction by slowly pouring it into a stirred, cold solution of saturated sodium bicarbonate. Caution: Potential for gas evolution.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Part 4: Concluding Remarks

Working with strained spirocyclic ketones under acidic conditions demands a thoughtful and systematic approach. By understanding the mechanistic underpinnings of their reactivity and by carefully selecting and optimizing reaction conditions, you can successfully navigate the synthetic challenges they present. Always prioritize safety and meticulous experimental technique. This guide serves as a foundation; your own careful observations and incremental adjustments will be the key to unlocking the full potential of these powerful chemical scaffolds.

References

  • Bari, S. E., & Martin, S. F. (1999).
  • Reddy, D. S., & Addepalli, H. (2011). Acid-mediated coupling of γ-hydroxybutenolides and aldehydes: Synthesis of a new class of spirocyclic ketal-lactones. PMC.
  • Hashimoto, T., & Maruoka, K. (2014). Chiral spiro phosphoric acid-catalysed enantioselective reaction of ketenes with N–H pyrroles.
  • Ganci, A. D., & Njardarson, J. T. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC.
  • McDonald, F. E., & Chen, M. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central.
  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
  • Alchemyst.
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry.
  • Oxford Learning Link. Appendix 6: Protecting groups. Oxford Learning Link.
  • Bobrov, M. S., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI.
  • Majumder, U., & Cox, P. B. (2008).
  • Goti, G., et al. (2022). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering.
  • Pearson Education. (n.d.).
  • Khan Academy. (n.d.).
  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Georgia Gwinnett College.
  • Fernandez, D. P. (2019). Acid Handling SOP. University of Utah.
  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Magesh, S., & Matralis, A. N. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Zaera Research Group. (2014).
  • University of Rochester Environmental Health & Safety. (n.d.). Hydrofluoric Acid Safe Handling Guidelines. University of Rochester.
  • University of Tennessee Health Science Center. (2019). Guidelines for the Safe Handling of Picric Acid. UTHSC.
  • University of Ottawa. (n.d.). Perchloric acid guidelines. Faculty of Science, University of Ottawa.

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Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptan-5-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic scaffold, with a particular focus on addressing the challenges encountered during scale-up. The inherent ring strain and bifunctionality of this molecule present unique hurdles that require careful consideration of reaction conditions, purification strategies, and analytical monitoring.[1][2]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

I. Overview of Synthetic Strategy

The synthesis of 2-azaspiro[3.3]heptan-5-one typically involves a multi-step sequence starting from commercially available precursors. A common strategy involves the initial construction of a protected azetidine ring, followed by the formation of the cyclobutanone. The use of an amine-protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, is crucial for directing reactivity and ensuring stability. The final step involves the deprotection of the nitrogen to yield the target compound, often as a salt.

Below is a general workflow diagram for troubleshooting common issues during the synthesis and scale-up process.

cluster_start Problem Identification cluster_analysis Analysis & Hypothesis cluster_optimization Parameter Optimization (Small Scale) cluster_scaleup Scale-Up Considerations cluster_solution Solution Start Low Yield or Incomplete Reaction CheckPurity Verify Starting Material Purity Start->CheckPurity Initial Check MonitorRxn Monitor Reaction by LC-MS/TLC CheckPurity->MonitorRxn AnalyzeSideProducts Identify Side Products by MS/NMR MonitorRxn->AnalyzeSideProducts AnalyzeSideProducts->Start If new issues arise OptiSolvent Screen Solvents AnalyzeSideProducts->OptiSolvent Hypothesize Cause OptiTemp Optimize Temperature OptiBase Vary Base/ Reagent Stoichiometry OptiSolvent->OptiBase HeatTransfer Assess Heat Transfer (Exotherms) OptiSolvent->HeatTransfer If successful, proceed to scale-up OptiTime Adjust Reaction Time OptiTemp->OptiTime OptiTemp->HeatTransfer If successful, proceed to scale-up OptiBase->OptiTime OptiBase->HeatTransfer If successful, proceed to scale-up OptiTime->HeatTransfer If successful, proceed to scale-up MassTransfer Evaluate Mixing Efficiency HeatTransfer->MassTransfer AdditionRate Control Reagent Addition Rate MassTransfer->AdditionRate End Optimized & Scalable Protocol Achieved MassTransfer->End AdditionRate->End

Caption: General troubleshooting workflow for synthesis scale-up.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of 2-azaspiro[3.3]heptan-5-one.

Category 1: Reaction Yield and Purity Issues

Q1: I'm experiencing low yields during the azetidine ring closure step. What are the likely causes and solutions?

A1: Low yields in the formation of strained four-membered rings like azetidines are a frequent challenge. The success of this intramolecular cyclization is highly dependent on several factors.

  • Probable Cause 1: Suboptimal Base/Solvent System. The choice of base and solvent is critical for promoting the intramolecular S\textsubscript{N}2 reaction while minimizing side reactions like elimination or oligomerization.

    • Solution: Potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like THF or DMF is often effective for such cyclizations.[3] If standard conditions fail, a screen of other non-nucleophilic bases (e.g., DBU, KHMDS) and solvents is recommended. The concentration should also be optimized; high dilution can favor intramolecular cyclization.

  • Probable Cause 2: Poor Leaving Group. The efficiency of the ring closure depends on the quality of the leaving group on the precursor.

    • Solution: Mesylates or tosylates are generally excellent leaving groups. If you are using a halide, ensure it is properly activated. For instance, adding a catalytic amount of sodium iodide can facilitate the reaction with an alkyl chloride or bromide via the Finkelstein reaction.

  • Probable Cause 3: Starting Material Quality. Impurities in your starting material can interfere with the reaction.

    • Solution: Ensure your precursor is pure before attempting the cyclization. Recrystallization or column chromatography may be necessary.[4]

Q2: The oxidation of the alcohol precursor to the ketone is sluggish and gives multiple byproducts. How can I improve this step?

A2: The oxidation to form the cyclobutanone can be challenging. The choice of oxidant is key, especially when scaling up.

  • Probable Cause 1: Inappropriate Oxidant. Common oxidants like Dess-Martin periodinane (DMP) are effective on a small scale but can be expensive and pose safety challenges (exotherms) on a larger scale.[5] Swern-type oxidations, while effective, can have unpleasant odors and require careful temperature control.

    • Solution: For gram-scale synthesis, consider a milder and more scalable protocol. An oxidation using NaOCl with catalytic TEMPO is a cost-effective and environmentally greener alternative. Another option is an oxidation with trichloroisocyanuric acid (TCCA) and catalytic TEMPO. These conditions often provide cleaner reactions and are more amenable to scale-up.

  • Probable Cause 2: Over-oxidation or Side Reactions. The product ketone may be susceptible to further reactions under the oxidation conditions.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. A buffered workup may be necessary to avoid acid- or base-catalyzed side reactions.

Category 2: Scale-Up Specific Challenges

Q3: A reaction that worked perfectly on a 1-gram scale is failing at 50 grams. What should I investigate first?

A3: This is a classic scale-up problem, often related to mass and heat transfer.

  • Probable Cause 1: Inefficient Heat Transfer. Many reactions, especially cyclizations or those involving strong bases or oxidants, can be exothermic. A small flask can dissipate heat easily through its surface area, but a large reactor cannot. The resulting temperature increase can cause side reactions or decomposition.[6]

    • Solution: Ensure you have adequate cooling and a temperature probe in the reaction mixture. Perform the reaction in a jacketed reactor if possible. Crucially, control the rate of addition of reagents to manage the exotherm. A slow, controlled addition is vital for scalability.[6]

  • Probable Cause 2: Poor Mixing (Mass Transfer). In a large vessel, inefficient stirring can lead to localized "hot spots" of high reagent concentration, promoting side reactions.

    • Solution: Use an appropriate overhead stirrer with a suitable impeller design (e.g., pitch-blade turbine) to ensure the mixture is homogeneous. The viscosity of the reaction mixture may increase during the reaction, requiring more powerful stirring.

Challenge Probable Cause Recommended Solution Key Reference
Reaction Stall Poor mixing, insufficient heating/coolingUse overhead stirring, ensure proper heat transfer[4][6]
Decreased Yield Uncontrolled exotherm, localized concentrationSlow reagent addition, use a jacketed reactor[6]
New Impurities Longer reaction time, higher temperaturesRe-optimize temperature and reaction duration for scale[3]
Workup Issues Emulsion formation, difficult phase separationUse of brine, consider alternative extraction solvents[4]
Table 1: Common Scale-Up Troubleshooting Guide.
Category 3: Protecting Groups and Deprotection

Q4: I am observing unexpected t-butylated byproducts after Boc-deprotection with TFA. Why is this happening and how can I prevent it?

A4: This is a well-documented issue in Boc deprotection. The reaction proceeds via the formation of a stable tert-butyl cation.[7][8] This cation is a potent electrophile and can alkylate any nucleophilic sites on your target molecule or even the solvent.

  • Mechanism of Side Reaction:

    • Protonation: The Boc group is protonated by the acid (e.g., TFA or HCl).

    • Fragmentation: The protonated carbamate fragments, releasing CO₂, the deprotected amine, and the tert-butyl cation ((CH₃)₃C⁺).

    • Alkylation: The tert-butyl cation can be trapped by any available nucleophile, leading to undesired byproducts.

  • Solutions:

    • Use a Cation Scavenger: The most effective solution is to add a scavenger to the reaction mixture that will preferentially react with the tert-butyl cation. Common scavengers include triethylsilane (TES), anisole, or thioanisole.[7][9]

    • Change Deprotection Conditions: While strong acids like TFA are common, consider alternative conditions. A solution of HCl in a solvent like dioxane or methanol can sometimes give cleaner results.[8] For sensitive substrates, milder methods using Lewis acids or even thermal deprotection might be explored.[7][9]

Start Need to Deprotect N-Boc Group AcidLabile Are other acid-labile groups present? Start->AcidLabile NucleophilicSites Are nucleophilic sites (e.g., indoles, thiols) present? AcidLabile->NucleophilicSites No Milder_Acid Consider milder acid (e.g., Oxalyl Chloride in MeOH) AcidLabile->Milder_Acid Yes TFA_DCM Use TFA in DCM NucleophilicSites->TFA_DCM No TFA_Scavenger Use TFA in DCM with scavenger (e.g., TES) NucleophilicSites->TFA_Scavenger Yes HCl_Dioxane Use 4M HCl in Dioxane TFA_DCM->HCl_Dioxane If reaction is messy

Caption: Decision workflow for N-Boc deprotection.[10]

Category 4: Purification and Characterization

Q5: The final deprotected 2-azaspiro[3.3]heptan-5-one (as a salt) is difficult to purify. Standard silica gel chromatography is not effective. What are my options?

A5: Purifying small, polar, and potentially water-soluble amine salts is a common challenge.

  • Solution 1: Crystallization/Precipitation. This is the most scalable and often most effective method. After deprotection and removal of the acid (e.g., by evaporation if using HCl in dioxane), you can attempt to crystallize the hydrochloride or other salt from a suitable solvent system. Common systems include isopropanol/ether, ethanol/MTBE, or acetonitrile.

  • Solution 2: Ion-Exchange Chromatography. For difficult-to-crystallize products, a strong cation exchange (SCX) cartridge can be very effective.[3] The crude product is loaded onto the acidic resin, which binds the amine. Non-basic impurities are washed away with a solvent like methanol. The pure amine is then eluted by washing the column with a solution of ammonia in methanol. The solvent is then evaporated to give the free base, which can be converted to the desired salt.

  • Solution 3: Reverse-Phase Chromatography. While less common for scale-up, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid can be used for high-purity small-scale batches.

Q6: What are the best analytical methods to monitor reaction progress and confirm the structure of my product?

A6: A combination of techniques is recommended.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Good for a quick qualitative check, but co-elution can be an issue.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique. It provides information on the consumption of starting material and the formation of the product (by mass), and can help identify byproducts.[11]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[11][12]

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of your molecule.

    • Quantitative NMR (qNMR): Can be used to determine the purity of the final product without the need for a reference standard of the compound itself, by using a certified internal standard.[12][13]

III. Example Protocol: Synthesis of 2-Azaspiro[3.3]heptan-5-one Hydrochloride

This protocol is a representative synthesis based on established methods for similar structures and should be optimized for your specific setup.[5][14]

Step 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-ol

  • To a cooled (0 °C) and stirred solution of a suitable precursor, such as 2-tert-butyl 5-methyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2,5-dicarboxylate (1.0 equiv) in anhydrous THF, slowly add a solution of a reducing agent like LiAlH₄ (1.5 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aq. NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude alcohol is often carried forward without further purification.

Step 2: Oxidation to N-Boc-2-azaspiro[3.3]heptan-5-one

  • Dissolve the crude alcohol from Step 1 (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 equiv) in portions at room temperature.

  • Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes.

  • Separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude ketone by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 3: Deprotection to this compound

  • Dissolve the purified N-Boc-2-azaspiro[3.3]heptan-5-one from Step 2 (1.0 equiv) in a minimal amount of ethyl acetate or methanol.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) at room temperature.

  • Stir for 2-4 hours. A precipitate should form. Monitor by LC-MS to confirm the complete removal of the Boc group.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether or MTBE, filter, and wash with the same solvent to afford the desired product as a hydrochloride salt.

IV. References

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • Capitta, F., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Kirichok, A. A., et al. (2023). Synthesis of substituted 1-azaspiro[3.3]heptanes. Scope of the reaction (gram scale). ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. [Link]

  • Wuitschik, G., et al. (2010). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synthesis. [Link]

  • Mykhailiuk, P. K. (2023). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of... ResearchGate. [Link]

  • De Nanteuil, F., et al. (2017). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Science. [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • Kuz'mina, N. E., et al. (2021). Development and Validation of 2-Azaspiro[1][15] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Moody, C. J., et al. (2021). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]

  • Kuz'mina, N. E., et al. (2021). Development and Validation of 2-Azaspiro[1][15] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules. [Link]

  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. Google Patents.

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link]

  • Patrick, B. O., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • McMurry, J. (2016). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

  • Appavoo, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2-Azaspiro[3.3]heptan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of rigid, three-dimensional scaffolds is paramount for optimizing potency, selectivity, and pharmacokinetic properties. The 2-azaspiro[3.3]heptane motif has emerged as a valuable bioisostere for piperidine, offering a unique conformational rigidity that is attractive for scaffold-based drug design. This guide provides an in-depth analysis of the ¹H NMR characterization of 2-azaspiro[3.3]heptan-5-one hydrochloride, a key building block in this class. Through a combination of predictive analysis and comparison with structurally related analogs, we offer a comprehensive framework for the unequivocal identification and quality assessment of this compound.

Predicted ¹H NMR Spectrum of this compound

Due to the limited availability of experimental spectra for the title compound, a predicted ¹H NMR spectrum is presented below. This prediction is grounded in the well-established chemical shifts of its constituent ring systems: the azetidine and the cyclobutanone. The hydrochloride salt form will induce a significant downfield shift on the protons adjacent to the nitrogen atom due to the electron-withdrawing effect of the protonated amine.

The protons on the azetidine ring (H-1 and H-3) are expected to be the most downfield due to their proximity to the positively charged nitrogen. The protons on the cyclobutanone ring alpha to the carbonyl group (H-4 and H-6) will also be deshielded. The protons at the beta position of the cyclobutanone ring (H-7) are expected to be the most upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-1, H-3~4.0 - 4.5t4H
H-4, H-6~3.0 - 3.5t4H
NH₂⁺Broad singlet2H

Note: The NH₂⁺ proton signal is often broad and may exchange with residual water in the solvent, potentially leading to its disappearance or a shift in its position.

Comparative ¹H NMR Analysis with Structural Analogs

To provide a robust framework for spectral interpretation, we will compare the predicted spectrum of this compound with the experimental spectra of two commercially available, structurally related compounds: Spiro[3.3]heptan-2-one and various N-Boc-2-azaspiro[3.3]heptane derivatives .

Spiro[3.3]heptan-2-one: The Carbocyclic Analog

Spiro[3.3]heptan-2-one serves as an excellent carbocyclic analog, allowing for the direct observation of the proton signals of the spiro[3.3]heptane core without the influence of the heteroatom.

Table 2: Experimental ¹H NMR Data for Spiro[3.3]heptan-2-one

ProtonChemical Shift (ppm)
CH₂ adjacent to C=O2.76
Other CH₂2.25 - 2.45
Other CH₂1.85 - 2.05

Data obtained from commercially available spectral databases.[1]

The key takeaway from this analog is the chemical shift of the protons alpha to the carbonyl group, which resonates around 2.76 ppm. In our target molecule, we anticipate a downfield shift for the corresponding protons (H-4, H-6) due to the influence of the adjacent azetidinium ring.

N-Boc-2-azaspiro[3.3]heptane Derivatives: The Azetidine Contribution

The ¹H NMR data from N-Boc protected 2-azaspiro[3.3]heptane derivatives provide insight into the chemical shifts of the azetidine ring protons. While the Boc-protecting group will have a different electronic effect compared to a proton in the hydrochloride salt, the data is still highly valuable for understanding the general regions where these protons resonate.

For instance, in tert-butyl-1-formyl-2-azaspiro[3.3]-heptane-2-carboxylate, the protons of the azaspiro[3.3]heptane core show complex multiplets in the region of 1.73-2.31 ppm and around 4.0 ppm.[2] This suggests that the protons on the azetidine ring in our target molecule will likely appear in the 3.5-4.5 ppm range, especially considering the deshielding effect of the positive charge in the hydrochloride salt.

Experimental Protocol for ¹H NMR Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices for hydrochloride salts.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.[3]

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: A typical acquisition time is 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for small molecules.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Workflow for ¹H NMR Characterization

The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert Prepared Sample lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int analyze Spectral Analysis and Comparison ref_int->analyze report Report Generation analyze->report Final Characterization

Caption: Workflow for ¹H NMR analysis.

This comprehensive guide provides a robust framework for the ¹H NMR characterization of this compound. By combining predictive analysis with comparative data from structural analogs and a detailed experimental protocol, researchers can confidently identify and assess the purity of this important building block for drug discovery.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). [Link]

Sources

Comparative Analysis: Azaspiro[3.3]heptanes vs. Piperidines in Drug Design

[1][2][3][4]

Executive Summary

In the optimization of lead compounds, the piperidine ring is a ubiquitous pharmacophore. However, its liability regarding metabolic stability (CYP450 oxidation) and lipophilicity (LogD) often necessitates bioisosteric replacement. Azaspiro[3.3]heptanes (both 1- and 2- isomers) have emerged as high-value bioisosteres.[1][2][3]

Contrary to the intuition that strained rings significantly depress basicity, experimental data reveals that azaspiro[3.3]heptanes exhibit pKa values (approx. 11.2–11.3) remarkably similar to piperidine (11.22). The strategic advantage of the spiro-scaffold lies not in pKa reduction, but in lowering LogD (via enhanced solvation of the cation) and altering metabolic vectors while retaining the critical basic nitrogen interaction.

Structural & Electronic Analysis

To understand the pKa similarities despite geometric disparities, we must analyze the electronic orbital hybridization and solvation effects.[4]

Piperidine (The Benchmark)
  • Geometry: Adopts a stable chair conformation.

  • Hybridization: Classic

    
     nitrogen.[4]
    
  • Basicity: The lone pair resides in an

    
     orbital.[4] The conjugate acid is well-solvated, leading to a pKa of ~11.22 .[4]
    
Azaspiro[3.3]heptane (The Challenger)
  • Geometry: Composed of two perpendicular cyclobutane/azetidine rings sharing a spiro-carbon.[4]

  • Hybridization (The "Azetidine Anomaly"):

    • In the 4-membered azetidine ring, bond angles are compressed (~90°) relative to the ideal 109.5°.

    • Electronic Effect: To accommodate this strain, the endocyclic C-N bonds utilize orbitals with higher p-character .[4] Consequently, the nitrogen lone pair acquires increased s-character .[4]

    • Theoretical Impact: Higher s-character usually stabilizes the lone pair, making it less available for protonation (lowering basicity).

    • Solvation Effect (The Counter-Balance): The compact, strained ammonium cation of the azaspiro system possesses a high charge density, leading to exceptionally strong solvation by water molecules. This enthalpic gain upon protonation overrides the electronic s-character penalty.[4]

  • Net Result: The pKa remains high (~11.3), effectively matching piperidine.

Visualization: Basicity & Solvation Logic

The following diagram illustrates the competing forces that result in the observed pKa parity.

Gcluster_0Structural Factorscluster_1Solvation FactorsRingStrainRing Strain(4-membered ring)HybridizationIncreased s-characterof N-Lone PairRingStrain->HybridizationOrbital RehybridizationBasicityDropTheoreticalBasicity DropHybridization->BasicityDropTighter Lone Pair HoldResultObserved pKa(~11.2 - 11.3)Comparable to PiperidineBasicityDrop->ResultOffset byCationSizeCompact AmmoniumCation RadiusSolvationHigh SolvationEnthalpy (ΔH_solv)CationSize->SolvationHigher Charge DensityBasicityRiseRestoration ofBasicitySolvation->BasicityRiseStabilizes Conjugate AcidBasicityRise->ResultDominant Effect

Figure 1: Mechanistic interplay between orbital hybridization and solvation enthalpy determining the pKa of azaspiro[3.3]heptanes.

Physicochemical Comparison Data

The following table synthesizes experimental data comparing unsubstituted Piperidine with 2-Azaspiro[3.3]heptane and the emerging 1-Azaspiro[3.3]heptane scaffold.

PropertyPiperidine2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptaneImpact on Drug Design
pKa (Exp) 11.22 ~11.29 11.2 Basicity is conserved; no loss in H-bond acceptor/donor strength.
LogP (Calc) 1.540.7 - 1.2~1.1Spiro scaffold is significantly less lipophilic.
LogD (pH 7.4) HighLower (-1.0 unit) Lower Increased fraction of ionized species + topology reduces lipophilicity.
Topology 2D (Flat/Chair)3D (Twisted 90°)3D (Twisted)Improves "Escape from Flatland" (Fsp3); novel IP space.
Metabolic Liability High (α-oxidation)LowLowQuaternary spiro-carbon blocks metabolic soft spots.[4]
Vector Angle 180° (para-like)~180° (linear)~109° (kinked)2-aza mimics piperidine vectors; 1-aza offers novel exit vectors.

Key Insight: The reduction in LogD for azaspiro systems is often attributed to increased basicity relative to other surrogates (like morpholine), but when compared to piperidine, the pKa is identical. The LogD drop is driven by the higher solvation energy of the spiro-ammonium species compared to the piperidinium chair.

Bioisosteric Utility & Metabolic Stability[2][4][7][8]

Why Switch?

While pKa is unchanged, the azaspiro[3.3]heptane scaffold offers two critical advantages:

  • Metabolic Blocking: Piperidines are prone to oxidative metabolism at the

    
    -carbon (adjacent to nitrogen).[4] In 2-azaspiro[3.3]heptane , the 
    
    
    -carbons are part of a strained ring, but the bridgehead carbon is quaternary. In 1-azaspiro[3.3]heptane , the spiro-center acts as a steric shield, often reducing intrinsic clearance (
    
    
    ).
  • Permeability Paradox: Despite being highly basic (and thus ionized at physiological pH), azaspiro compounds often maintain good permeability.[4] The compact, lipophilic "ball" shape of the spiro-hydrocarbon cage masks the charge effectively during membrane transit, while the high aqueous solvation aids solubility.

Experimental Protocol: Potentiometric pKa Determination

To validate these values in your own series, Potentiometric Titration is the gold standard (superior to rapid UV methods for non-chromophores like these amines).

Methodology: Sirius T3 / GLpKa Standard Protocol

Objective: Determine the thermodynamic pKa of the conjugate acid.

Reagents:

  • Analyte: 1-2 mg of Azaspiro[3.3]heptane derivative (HCl salt preferred).

  • Titrant: 0.5 M KOH (standardized) and 0.5 M HCl.

  • Media: Ionic Strength Adjusted Water (0.15 M KCl) to mimic physiological ionic strength.

  • Co-solvent: Methanol (if compound is insoluble), extrapolated to 0% organic.[4]

Workflow:

  • System Calibration: Calibrate pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01). Perform a "Blank" titration (HCl vs KOH) to determine exact carbonate levels and electrode slope.[4]

  • Sample Preparation: Dissolve analyte in 0.15 M KCl (10 mL). If using the free base, add excess HCl to fully protonate the amine (start at pH ~2.0).

  • Titration Loop:

    • Titrate with KOH from pH 2.0 to pH 12.0.[4]

    • Record potential (mV) after stabilization (<0.1 mV/sec drift).

    • Perform 3 consecutive titration cycles (Acid -> Base -> Acid) to verify hysteresis (indicates precipitation).

  • Data Analysis (Bjerrum Plot):

    • Plot

      
       (average number of protons bound) vs pH.
      
    • The pKa is the pH where

      
      .
      
    • Correction: Apply the Debye-Hückel equation if extrapolating to zero ionic strength.[4]

Visualization: Experimental Workflow

Experimentcluster_titrationTitration Loop (Sirius T3)StartStart: Analyte Preparation(HCl Salt, 1-2 mg)DissolveDissolve in 0.15 M KCl(Ionic Strength Control)Start->DissolveAcidifyAcidify to pH 2.0(Ensure 100% Protonation)Dissolve->AcidifyTitrateAdd 0.5 M KOH(Stepwise)Acidify->TitrateMeasureMeasure pH (mV)Wait for StabilityTitrate->MeasureCheckpH > 12.0?Measure->CheckCheck->TitrateNoCalcGenerate Bjerrum Plot(n_H vs pH)Check->CalcYesResultDetermine pKa(Inflection Point)Calc->Result

Figure 2: Standardized potentiometric titration workflow for accurate pKa determination of aliphatic amines.

References

  • Kirichok, A. A., et al. (2023).[4][5][6][7][8] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. [Link][5][8][9]

  • Burkhard, J. A., et al. (2010).[4] "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Surrogates." Angewandte Chemie International Edition. [Link]

  • Ritchie, T. J., et al. (2011).[4] "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist."[4][10][11] ACS Medicinal Chemistry Letters. [Link]

  • Wuitschik, G., et al. (2010).[4] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. [Link]

  • Manallack, D. T. (2007).[4] "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry. [Link]

Metabolic Stability of Spirocyclic vs. Monocyclic Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Spirocyclic vs. Monocyclic Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the transition from planar, monocyclic amines (e.g., piperidines, piperazines) to three-dimensional spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes) represents a critical strategy for optimizing drug-like properties.[1] While monocycles have historically served as reliable pharmacophores, they often suffer from rapid metabolic clearance due to accessible oxidative "soft spots" and high lipophilicity.

This guide objectively compares the metabolic stability of these two classes. Experimental data confirms that spirocyclic bioisosteres frequently exhibit superior intrinsic clearance (


) profiles. This stability arises from increased saturation (

), conformational rigidity that disfavors CYP450 binding, and the steric blocking of vulnerable

-carbon oxidation sites.

Mechanistic Rationale: Why Spirocycles Resist Metabolism

The superior stability of spirocyclic amines is not accidental; it is a result of specific structural features that impede enzymatic degradation.

The Advantage and Lipophilicity

Monocyclic aromatic or semi-saturated amines often possess high lipophilicity (LogD), a primary driver for CYP450 affinity. Spirocycles introduce quaternary carbons, increasing the fraction of


 hybridized atoms (

).[2]
  • Effect: This 3D complexity often lowers LogD while maintaining molecular weight, reducing the thermodynamic drive for lipophilic enzyme active sites to bind the substrate.

  • Data Correlation: Lower LogD values in spirocycles correlate directly with reduced intrinsic clearance (

    
    ) in human liver microsomes (HLM).
    
Steric Blocking of Metabolic "Soft Spots"

The most common metabolic route for cyclic amines is


-carbon hydroxylation followed by ring opening or N-dealkylation.
  • Monocycles (e.g., Piperidine): The

    
    -carbons adjacent to the nitrogen are sterically accessible and electronically prone to oxidation.
    
  • Spirocycles (e.g., 2-azaspiro[3.3]heptane): The spiro-fusion point (a quaternary carbon) acts as a steric shield. Furthermore, the high ring strain and altered geometry of small spiro-rings (like azetidine sub-units) often make the

    
    -protons less abstractable compared to the relaxed chair conformation of piperidine.
    
Conformational Restriction

CYP450 enzymes often rely on an "induced fit" mechanism. Monocyclic amines are conformationally flexible, allowing them to adopt the necessary geometry for oxidation. Spirocycles are rigid "rigidified" scaffolds. This pre-organized geometry often clashes with the heme center of metabolic enzymes, preventing the formation of the productive transition state required for oxidation.

Comparative Performance Analysis

The following data illustrates the metabolic superiority of spirocyclic bioisosteres over traditional monocycles.

Case Study: Piperidine vs. Azaspiro[3.3]heptane Bioisosteres

In a head-to-head comparison of a piperidine-based anesthetic analog against its spirocyclic variants, the spirocycles demonstrated significantly improved stability and lower lipophilicity.[3]

Table 1: Physicochemical and Metabolic Profiles

Scaffold TypeStructure DescriptionLogD (pH 7.4)

(HLM)


(min)
Metabolic Stability Status
Monocycle Piperidine (Reference)1.6136~10Low (High Clearance)
Spirocycle 2-azaspiro[3.3]heptane1.25331Moderate (2.5x Improvement)
Spirocycle 1-azaspiro[3.3]heptane1.03252High (4x Improvement)

Data Source: Derived from comparative studies on bupivacaine analogs and Enamine building block analysis [1, 2].

Key Insight: The 1-azaspiro[3.3]heptane isomer offers the best balance, reducing intrinsic clearance by over 75% compared to the piperidine baseline. This suggests that the specific vector of the nitrogen relative to the spiro-center is critical for maximizing stability.

Visualization: Structural Logic & Workflow

Diagram 1: Structural Defense Mechanisms

This diagram contrasts the vulnerability of a generic piperidine with the defensive features of a spirocyclic amine.

MetabolicDefense cluster_0 Mechanism of Action Piperidine Monocycle (Piperidine) High Flexibility CYP CYP450 Enzyme (Heme Center) Piperidine->CYP High Affinity (Lipophilic) Spiro Spirocycle (Spiro[3.3]heptane) High Rigidity Spiro->CYP Low Affinity (Steric Clash) Stability Metabolic Resistance (Low Clearance) Spiro->Stability Blocked Soft Spots Metabolism Alpha-Oxidation (Ring Opening) CYP->Metabolism Accessible Alpha-H

Caption: Comparison of metabolic susceptibility. Monocycles (red) readily undergo alpha-oxidation, while spirocycles (green) resist CYP binding via steric blocking and rigidity.

Experimental Methodology: Microsomal Stability Assay

To validate the stability of a new spirocyclic scaffold, the Liver Microsomal Stability Assay is the industry standard. This protocol ensures data is comparable across different chemical series.

Materials[6][7][8]
  • Microsomes: Pooled Human Liver Microsomes (HLM) or species-specific (Mouse/Rat) microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system or 10 mM NADPH solution.

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Protocol Workflow
  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Dilute to 1

      
       working concentration in Phosphate Buffer (0.1% DMSO final).
      
  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) with Test Compound (1

      
      ) in buffer.
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH (1 mM final concentration) to start the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      aliquots.
    • Immediately dispense into 150

      
       ice-cold Quench Solution (ACN) to stop metabolism.
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) to quantify parent compound remaining.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.




Diagram 2: Experimental Workflow

AssayWorkflow cluster_sampling 4. Kinetic Sampling Prep 1. Preparation Compound (1µM) + Microsomes PreInc 2. Pre-Incubation 37°C, 5 mins Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start T0 T=0' Start->T0 T15 T=15' Start->T15 T60 T=60' Start->T60 Quench 5. Quench Ice-Cold ACN + Internal Std T0->Quench T15->Quench T60->Quench Analyze 6. LC-MS/MS Analysis Quantify Parent Depletion Quench->Analyze Calc 7. Calculation Determine CL_int & t1/2 Analyze->Calc

Caption: Step-by-step workflow for the Liver Microsomal Stability Assay, from incubation to intrinsic clearance calculation.

References

  • Kirichok, A., et al. (2023).[4] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.

  • BenchChem. (2025).[5] A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.

  • Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.[4]

  • Domainex. (2024). Microsomal Clearance/Stability Assay Protocols.

  • Enamine. (2023).[3] Spirocyclic Piperidine Bioisosteres: 1-Azaspiro[3.3]heptane.

Sources

A Comparative Guide to the X-ray Crystallography of Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane motif, a unique three-dimensional scaffold, is increasingly recognized for its potential in medicinal chemistry and materials science.[1] Its rigid structure offers a distinct advantage in designing molecules with specific spatial arrangements, making it a valuable building block for novel therapeutics and functional materials.[1][2] This guide provides a comparative analysis of X-ray crystallography data for several spiro[3.3]heptane derivatives, offering insights into their synthesis, structural features, and the experimental techniques used for their characterization.

The Rising Prominence of Spiro[3.3]heptane in Drug Discovery

The spiro[3.3]heptane core is gaining significant attention as a bioisosteric replacement for commonly used aromatic rings, such as benzene, in drug design.[1][3] This is driven by the desire to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, by increasing their three-dimensionality (Fsp3 character).[1][4] The non-collinear exit vectors of substituents on the spiro[3.3]heptane scaffold provide a unique conformational constraint that can lead to enhanced target selectivity and potency.[3]

Comparative Crystallographic Analysis of Spiro[3.3]heptane Derivatives

The three-dimensional structure of spiro[3.3]heptane derivatives is crucial for understanding their biological activity and material properties. X-ray crystallography provides definitive information on bond lengths, bond angles, and the overall conformation of these molecules in the solid state. Below is a comparison of key crystallographic parameters for two representative spiro[3.3]heptane derivatives.

Derivative Name2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneDiethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylate
Formula C15H28O12S4C20H32O10S2
Crystal System TriclinicTriclinic
Space Group P1P1
Puckering of Cyclobutane Rings (Dihedral Angles) 12.9 (7)° and 21.2 (5)°End rings: 18.9 (5)° and -18.5 (4)°; Central ring: 29.0 (3)°
Reference [5][6][5][6][7]

The data reveals that the cyclobutane rings in both structures are puckered, a common feature of this strained ring system.[5][6] The degree of puckering can be influenced by the nature and position of substituents. In the dispiro[3.1.3.1]decane derivative, the central cyclobutane ring exhibits a more pronounced pucker compared to the end rings.[5][6] This conformational detail can have significant implications for how the molecule interacts with its biological target or organizes in a crystal lattice.

Experimental Protocols: From Synthesis to Crystal Structure

The successful crystallographic analysis of a spiro[3.3]heptane derivative begins with its synthesis and the growth of high-quality single crystals.

A variety of synthetic routes to spiro[3.3]heptane derivatives have been developed, often involving [2+2] cycloaddition reactions or ring-expansion methodologies.[1][8] One common approach involves the reaction of a cyclobutane carboxylic acid derivative with an alkene in the presence of a Lewis acid.[3]

Protocol: Synthesis of a Spiro[3.3]heptan-1-one Derivative [8]

  • Preparation of the Metallated Bicyclobutane: A solution of a bicyclobutane precursor in an anhydrous solvent (e.g., diethyl ether) is treated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the metallated species.

  • Addition to a Cyclopropanone Equivalent: The metallated bicyclobutane is then added to a solution of a cyclopropanone equivalent at low temperature.

  • Rearrangement: The resulting intermediate, a 1-bicyclobutylcyclopropanol, is treated with an acid catalyst (e.g., MsOH or AlCl3) at room temperature to induce a semipinacol rearrangement, affording the spiro[3.3]heptan-1-one.

  • Purification: The crude product is purified by column chromatography on silica gel.

Obtaining crystals suitable for X-ray diffraction is often a trial-and-error process. Common techniques include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

Protocol: Single Crystal X-ray Diffraction Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[5]

  • Data Processing: The raw diffraction data are processed to yield a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F2. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Molecular Scaffolds

To better illustrate the processes and structures discussed, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography A Starting Materials B Chemical Transformation A->B C Purification B->C D Dissolution C->D E Crystal Growth D->E F Crystal Harvesting E->F G Data Collection F->G H Structure Solution G->H I Structure Refinement H->I J J I->J Structural Analysis

Caption: Experimental workflow from synthesis to structural analysis.

Caption: General structure of a substituted spiro[3.3]heptane.

Conclusion

The crystallographic analysis of spiro[3.3]heptane derivatives provides invaluable data for understanding their structure-activity relationships and for the rational design of new molecules with tailored properties. The conformational rigidity and unique three-dimensional arrangement of substituents make this scaffold a promising platform for the development of next-generation pharmaceuticals and advanced materials. This guide serves as a starting point for researchers interested in exploring the rich chemistry and structural diversity of this fascinating class of molecules.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. (n.d.). Retrieved from [Link]

  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents. (n.d.).
  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules | Organic Letters. (2025, August 27). Retrieved from [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes - ResearchGate. (2025, October 7). Retrieved from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. (2025, April 15). Retrieved from [Link]

  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed. (1990, December 15). Retrieved from [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC. (n.d.). Retrieved from [Link]

  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Publishing. (n.d.). Retrieved from [Link]

  • (IUCr) Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative. (n.d.). Retrieved from [Link]

  • Crystal and molecular structure and absolute configuration of d-sprio[3.3]heptane-2,6-dicarboxylic acid at -160.deg. | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). - ResearchGate. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

Sources

biological activity comparison of angular vs linear spiro scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of angular versus linear spiro scaffolds, designed for medicinal chemists and drug discovery professionals.

A Guide to 3D-Dimensionality in Lead Optimization

Executive Summary: The Dimensional Shift

In modern drug discovery, "escaping flatland"—the transition from planar, aromatic-rich molecules to 3D-rich (sp³-hybridized) architectures—is a validated strategy to improve clinical success rates. Spirocyclic scaffolds are the vanguard of this shift.

This guide distinguishes between the two primary geometric classes of spiro scaffolds:

  • Linear Spiro Scaffolds: Systems where exit vectors project at approximately 180° (e.g., 2,6-diazaspiro[3.3]heptane). These function primarily as bioisosteres for para-substituted benzenes or piperazines.

  • Angular Spiro Scaffolds: Systems where exit vectors project at acute or obtuse angles (e.g., 1,6-diazaspiro[3.3]heptane, spiro[3.4]octanes). These mimic ortho- or meta-substitution patterns and are used to lock bioactive conformations or induce specific turns.

Geometric & Vector Analysis

The biological activity of a spiro scaffold is dictated by its Exit Vector —the spatial trajectory of the substituents attached to the core.

Linear Scaffolds (The "Linkers")
  • Archetype: 2,6-diazaspiro[3.3]heptane.[1][2][3][4]

  • Geometry: The two nitrogen atoms are separated by a rigid, linear core. The distance is often slightly longer (~1 Å) than a piperazine ring.[2]

  • Role: Acts as a rigid, metabolic-resistant spacer. It maintains the linear distance between two pharmacophores while removing the lipophilicity and metabolic liability of a phenyl ring or the flexibility of a piperazine.

Angular Scaffolds (The "Shapers")
  • Archetype: 2,7-diazaspiro[3.5]nonane or 1-substituted spiro[3.3]heptanes.

  • Geometry: Substituents exit at defined angles (non-180°).

  • Role: These scaffolds introduce a "kink" or "turn" in the molecule. They are critical when the binding pocket requires the ligand to wrap around a residue or when "locking" a rotatable bond into a specific bioactive conformation (entropy reduction).

Visualization: Exit Vector Topology

SpiroVectors cluster_0 Linear Scaffold (e.g., 2,6-diazaspiro[3.3]heptane) cluster_1 Angular Scaffold (e.g., Spiro[3.4]octane) L_Core Spiro Core L_Sub2 Substituent B L_Core->L_Sub2 Vector 2 (180°) A_Core Spiro Core L_Sub1 Substituent A L_Sub1->L_Core Vector 1 A_Sub2 Substituent B A_Core->A_Sub2 Vector 2 (~109-120°) A_Sub1 Substituent A A_Sub1->A_Core Vector 1

Figure 1: Conceptual comparison of exit vectors. Linear scaffolds extend the molecule; Angular scaffolds induce curvature.

Comparative Biological Activity & Physicochemical Profile

The following table synthesizes experimental data comparing these scaffolds against traditional planar alternatives.

FeatureLinear Spiro ScaffoldsAngular Spiro ScaffoldsMechanism of Action
Primary Bioisostere Piperazine, p-Phenyl, Bicyclo[1.1.1]pentaneo/m-Phenyl, Piperidine (twisted), ProlineGeometric mimicry
Solubility (LogS) High High Increased Fsp³ disrupts crystal lattice packing energy.
Lipophilicity (LogD) Significantly LowerModerately LowerBulkier 3D shape reduces solvent-accessible surface area for hydrophobic effect.
Metabolic Stability Excellent Very Good Quaternary carbon blocks CYP450 oxidation sites (metabolic "soft spots").
Potency Risk ModerateHighLinear mimics are safer replacements; Angular requires precise pocket fit.
Selectivity High Very High Rigid vectors prevent "induced fit" into off-target proteins (e.g., hERG).

Case Studies in Drug Discovery

Case A: Linear Scaffold – PARP Inhibitors (Olaparib Analogs)
  • Challenge: Improve the selectivity of Olaparib (a PARP inhibitor) which contains a piperazine linker.

  • Solution: Replacement of piperazine with 2,6-diazaspiro[3.3]heptane .

  • Outcome:

    • Potency: Slight 2-fold reduction (due to the spiro scaffold being ~1.3 Å longer than piperazine).

    • Selectivity: Significantly improved selectivity for PARP1 over PARP2.

    • Toxicity: Reduced cytotoxicity and DNA damage in non-target cells.

    • Lesson: Linear spiro scaffolds are excellent for "tuning" selectivity when the linker length tolerance is high.

Case B: Angular Scaffold – SHP2 Inhibitors
  • Challenge: An allosteric SHP2 inhibitor contained a flexible amine chain that suffered from high entropic penalty upon binding.

  • Solution: Incorporation of an angular spirocyclic system (e.g., spiro[3.4]octane derivative).

  • Outcome:

    • Conformation: The spiro ring "locked" the amine into the precise orientation required for H-bond interactions.

    • Activity: Maintained potency while improving cellular efficacy due to better permeability (lower LogD).

    • Lesson: Angular scaffolds are "conformational locks" that reduce the entropic cost of binding.

Experimental Protocols

To validate the biological advantage of a spiro scaffold, one must assess its Metabolic Stability (Intrinsic Clearance) compared to its planar analog.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the "Spiro Effect" on metabolic half-life (


) and Intrinsic Clearance (

).

Materials:

  • Test Compounds: Planar analog (e.g., phenyl-linker) vs. Spiro analog (e.g., spiro[3.3]heptane).

  • Liver Microsomes: Human/Rat (pooled, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH regenerating system.

  • Sampling:

    • Extract aliquots (50 µL) at

      
       min.
      
    • Immediately dispense into Quench Solution (150 µL) to stop reaction.

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Success Criteria: A >2-fold decrease in


 for the spiro scaffold compared to the planar analog indicates successful metabolic blocking.
Protocol 2: Computational Exit Vector Analysis

Objective: Select the correct scaffold (Linear vs. Angular) before synthesis.

Workflow Visualization:

ScaffoldSelection Start Target Binding Pocket Analysis Q1 Is the binding channel linear or curved? Start->Q1 Linear Channel is Linear/Tubular Q1->Linear Linear Curved Channel is Bent/L-Shaped Q1->Curved Curved Sel_Lin Select Linear Scaffold (2,6-diazaspiro[3.3]heptane) Linear->Sel_Lin Sel_Ang Select Angular Scaffold (Spiro[3.4] / Spiro[2.4]) Curved->Sel_Ang Sim Perform Vector Overlay (PyMOL/MOE) Sel_Lin->Sim Sel_Ang->Sim End Proceed to Synthesis Sim->End Calc RMSD vs Native Ligand

Figure 2: Decision tree for scaffold selection based on binding pocket geometry.

References

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Reilly, S. W., et al. (2018).[5] 2,6-Diazaspiro[3.3]heptanes as Bioisosteres of Piperazines in PARP Inhibitors. Journal of Medicinal Chemistry. Link

  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. Link

  • Lovering, F., et al. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Azaspiro[3.3]heptan-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Azaspiro[3.3]heptan-5-one hydrochloride. The procedures outlined are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. For this compound and its analogs, the primary concerns are:

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]

  • Toxicity: While specific data for this compound is limited, it is prudent to handle it as a substance with potential toxicity.

These hazards necessitate careful handling during the disposal process to prevent accidental exposure.

Hazard Classification Summary

Hazard ClassCategoryDescription
Skin Irritation2Causes skin irritation[1]
Eye Irritation2ACauses serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[1]

Personal Protective Equipment (PPE) - Your First Line of Defense

The use of appropriate PPE is non-negotiable. Before beginning any disposal procedure, ensure you are equipped with:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[3][4]

  • Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is required.[5]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste disposal.[6][7] Mixing incompatible chemicals can lead to dangerous reactions.[8]

Step 1: Designate a Waste Container Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[9][10] For solid this compound, a high-density polyethylene (HDPE) container is a suitable choice.

Step 2: Label the Container The container must be clearly labeled as "Hazardous Waste".[10] The label should include:

  • The full chemical name: "this compound"

  • The primary hazards: "Irritant"

  • The date of waste accumulation.

Step 3: Accumulate the Waste Collect the waste at or near the point of generation.[9]

  • For pure, unused compound: Place the original container, if empty or containing only residue, into the designated hazardous waste container.

  • For contaminated materials (e.g., weighing paper, gloves, wipes): Place these items in the same designated container. Avoid mixing with other chemical waste streams.

Step 4: Secure Storage Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.[5][10][11] Ensure it is not exposed to heat or open flames.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation PPE Don Appropriate PPE Start->PPE Spill Spill Occurs Start->Spill Segregation Segregate Waste into a Labeled, Compatible Container PPE->Segregation Storage Store in Satellite Accumulation Area Segregation->Storage Pickup Arrange for Pickup by EH&S or Licensed Contractor Storage->Pickup Disposal Final Disposal via Approved Method (e.g., Incineration) Pickup->Disposal Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Yes Cleanup->Segregation

Sources

Personal protective equipment for handling 2-Azaspiro[3.3]heptan-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for 2-Azaspiro[3.3]heptan-5-one hydrochloride CAS: 2306265-56-3

Executive Safety Strategy

Core Directive: Treat this compound not merely as a standard organic salt, but as a strained, reactive electrophilic intermediate .

While the hydrochloride salt form mitigates the volatility associated with the free amine, the cyclobutanone moiety introduces significant ring strain (~26 kcal/mol). This makes the compound inherently susceptible to ring-opening reactions, nucleophilic attack, and degradation upon exposure to moisture or heat.

Operational Risk Profile:

  • Primary Hazard: Chemical Irritant (Skin/Eye/Respiratory) & Potential Sensitizer.

  • Secondary Hazard: Moisture Sensitivity (Hygroscopic).

  • Reactivity: High (due to spirocyclic strain).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. The selection of Nitrile over Latex is non-negotiable due to the ketone functionality, which can degrade latex, and the need for high tactile sensitivity when handling small, high-value quantities.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant. Why: Safety glasses are insufficient. The fine powder nature of the HCl salt presents a high risk of airborne particulate migration into the eye, where the acidic hydrolysis (HCl release) causes immediate, severe irritation.
Dermal (Hand) Double Nitrile Gloves Spec: Inner: 4 mil (0.10 mm)
Respiratory N95/P2 Mask or Fume Hood Spec: NIOSH N95 or EN 149 FFP2 (minimum). Why: If weighing outside a hood (strongly discouraged), a respirator is mandatory. The HCl salt is a respiratory irritant; inhalation can trigger bronchospasm.
Body Lab Coat (High-Neck) Spec: Cotton/Polyester blend with snap closures. Why: Prevents particulate accumulation on street clothes. Snap closures allow for rapid removal in emergency doffing scenarios.

Engineering Controls & Storage Logic

The "Cold Chain" Protocol: Due to the ring strain of the cyclobutanone system, thermal energy can accelerate degradation.

  • Storage: -20°C (Freezer) is optimal; 2-8°C (Fridge) is acceptable for short-term (<1 week).

  • Atmosphere: Store under Argon or Nitrogen . The ketone is an electrophile; moisture can lead to hydrate formation or hydrolysis.

  • Ventilation: All open-container manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

Operational Protocol: Safe Handling Workflow

This workflow minimizes static discharge (common with dry salts) and moisture uptake.

Phase 1: Preparation
  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator before opening.

    • Reasoning: Opening a cold vial in humid lab air causes immediate condensation, ruining the hygroscopic salt.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.

    • Reasoning: Dry amine salts are prone to static fly-away, leading to mass balance errors and contamination.

Phase 2: Weighing & Solubilization
  • Transfer: Use a stainless steel micro-spatula. Avoid plastic spatulas which can generate static.

  • Solvent Choice: The compound is soluble in water, methanol, and DMSO.

    • Caution: When dissolving in water/buffer, the pH will drop due to the HCl. If the free base is required, neutralize carefully with cold bicarbonate solution to prevent ring opening.

Phase 3: Waste Management
  • Solid Waste: Dispose of contaminated wipes/gloves in "Hazardous Solid Waste."

  • Liquid Waste: Collect in "Halogenated Organic" or "Non-Halogenated" streams depending on the solvent used.

  • Deactivation: For spills, treat with dilute Sodium Bicarbonate (NaHCO₃) to neutralize the acid salt before cleanup.

Visualized Safety Workflow

The following diagram illustrates the critical decision nodes during the handling process to prevent compound degradation and exposure.

SafeHandling Start Retrieve from -20°C Storage CheckTemp Is Vial at Room Temp? Start->CheckTemp Desiccate Place in Desiccator (Wait 30 mins) CheckTemp->Desiccate No (Cold) OpenVial Open in Fume Hood CheckTemp->OpenVial Yes (Dry) Desiccate->CheckTemp Weighing Weigh with Anti-Static Measures OpenVial->Weighing Dissolve Dissolve (MeOH/Water/DMSO) Weighing->Dissolve Reseal Purge with Argon & Reseal Weighing->Reseal Excess Reagent ReturnStorage Return to -20°C Reseal->ReturnStorage

Caption: Logic flow for preventing moisture contamination during retrieval and handling.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[1] The HCl component causes rapid pH change; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol/solvents, as they may enhance transdermal absorption of the amine.

  • Spill (Solid):

    • Cover with a dry absorbent pad.

    • Wet the pad slightly with water to capture dust (avoid creating a flowing liquid).

    • Scoop into a hazardous waste bag.

    • Wipe surface with 5% NaHCO₃ solution.

References

  • National Center for Biotechnology Information (NCBI). (2025). 2-Azaspiro[3.3]heptane hydrochloride Compound Summary. PubChem.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance: Handling Amine Salts. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.